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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 11-aminoundecanoate (CAS 29833-32-7)

Executive Summary Methyl 11-aminoundecanoate is a critical bifunctional building block in modern polymer chemistry and advanced organic synthesis. While its free base form (PubChem CID 12720705) is highly reactive, it is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 11-aminoundecanoate is a critical bifunctional building block in modern polymer chemistry and advanced organic synthesis. While its free base form (PubChem CID 12720705) is highly reactive, it is commercially synthesized, stored, and utilized as a hydrochloride salt (CAS 29833-32-7 ) to prevent premature self-polymerization [1]. As a protected amino-ester, it serves as the direct monomeric precursor to Polyamide-11 (Nylon-11), a high-performance, bio-based engineering thermoplastic. Furthermore, its unique 11-carbon linear aliphatic spacer makes it an invaluable intermediate in the design of bifunctional chelating agents (BFCAs) for biomedical imaging.

This guide provides an authoritative analysis of its chemical properties, mechanistic synthetic pathways, and self-validating experimental protocols designed for high-yield laboratory and pilot-scale production.

Chemical Identity & Physicochemical Profiling

Understanding the physical boundaries of Methyl 11-aminoundecanoate HCl is critical for downstream processing. The hydrochloride salt ensures the amine terminus remains protonated and non-nucleophilic during storage.

PropertyValue
Chemical Name Methyl 11-aminoundecanoate hydrochloride
CAS Number 29833-32-7
Molecular Formula C₁₂H₂₆ClNO₂
Molecular Weight 251.80 g/mol
Physical State Solid (Crystalline)
Melting Point 158 °C – 161 °C
Target Purity ≥ 97%
Storage Conditions 2–8 °C, Inert Atmosphere (Argon/N₂), Moisture-free
GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)

Mechanistic Synthetic Pathways

The synthesis of methyl 11-aminoundecanoate can be achieved through classical esterification of natural fatty acid derivatives or via advanced catalytic hydrogenation of renewable nitrile-esters [2, 3].

Classic Thionyl Chloride-Mediated Esterification

The most reliable laboratory-scale synthesis involves the reaction of 11-aminoundecanoic acid with methanol, mediated by thionyl chloride (SOCl₂). The causality of this approach lies in the dual role of SOCl₂. Upon dropwise addition to methanol at sub-ambient temperatures, SOCl₂ reacts exothermically to generate anhydrous hydrogen chloride (HCl) and sulfur dioxide (SO₂). The in situ generated HCl acts as a potent acid catalyst for the Fischer esterification of the carboxylic acid. Crucially, it simultaneously protonates the primary amine terminus. This protonation prevents the free amine from acting as a nucleophile, thereby completely suppressing unwanted self-amidation and trapping the final product as a stable crystalline salt [4].

Bio-based Catalytic Hydrogenation (Raney-Nickel)

For pilot-scale and green-chemistry applications, methyl 11-aminoundecanoate is synthesized from renewable canola or castor oil derivatives, specifically via the hydrogenation of (9Z)-10-cyano-9-decenoate. This reduction utilizes a Raney-Nickel catalyst under high hydrogen pressure (60 bar). The mechanistic challenge in nitrile hydrogenation is the formation of a highly reactive primary aldimine intermediate, which can react with the newly formed primary amine to yield unwanted secondary amines. To circumvent this, the reaction is conducted in the presence of ammonia. By Le Chatelier's principle, the excess ammonia shifts the thermodynamic equilibrium, suppressing the nucleophilic attack of the primary amine on the aldimine, thus driving the selectivity toward the primary amino-ester (>92% yield) [2].

Synthesis A 11-Aminoundecanoic Acid B SOCl₂ / CH₃OH (T < 10°C) A->B Esterification C Methyl 11-aminoundecanoate HCl (CAS 29833-32-7) B->C HCl Generation D (9Z)-10-cyano-9-decenoate E Raney-Ni / H₂ / NH₃ (60 bar, 90°C) D->E Reduction E->C HCl Workup

Figure 1: Synthetic pathways for Methyl 11-aminoundecanoate HCl via classic and bio-based routes.

Advanced Applications

Polyamide-11 (Nylon-11) Polymerization

Methyl 11-aminoundecanoate is the direct monomeric precursor for PA-11. Upon neutralization of the hydrochloride salt, the free amino-ester undergoes thermal polycondensation. The elimination of methanol (a highly volatile leaving group) drives the step-growth polymerization, yielding a polymer with exceptional chemical resistance, low moisture absorption, and high impact strength [3].

Polymerization A Methyl 11-aminoundecanoate HCl B Base Neutralization (Free Amine Generation) A->B NaOH / Na₂CO₃ C Thermal Polycondensation (Methanol Elimination) B->C Heat, Vacuum D Polyamide-11 (Nylon-11) High-Performance Polymer C->D - CH₃OH

Figure 2: Polycondensation workflow from the protected monomer to Polyamide-11.

Bifunctional Chelating Agents (BFCAs)

In radiopharmaceutical development, the 11-carbon aliphatic chain provides an optimal lipophilic spacer. It is frequently reacted with macrocyclic chelators (e.g., DO3A-tBu3) to synthesize BFCAs. The methyl ester acts as a temporary protecting group during the complex multi-step alkylation of the macrocycle, which is later hydrolyzed to allow conjugation to targeting peptides for MRI and PET imaging [4].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure reproducibility, high purity, and safety.

Protocol A: Synthesis of Methyl 11-aminoundecanoate HCl via SOCl₂
  • Suspension: Suspend 11-aminoundecanoic acid (5.0 g, 25 mmol) in anhydrous methanol (25 mL) in a round-bottom flask equipped with a magnetic stirrer and an external ice bath.

    • Validation: The suspension will appear milky, as the zwitterionic amino acid is poorly soluble in cold methanol.

  • Acid Catalysis & Protection: Add thionyl chloride (3.6 mL, 50 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Causality: The reaction is highly exothermic. Careful temperature control prevents the volatilization of methanol and side reactions.

    • Validation: As HCl is generated, the suspension will progressively clear into a homogeneous solution, visually validating the progression of the esterification and salt formation.

  • Maturation: Remove the ice bath and stir the solution at room temperature for 12 hours to ensure total conversion.

  • Isolation: Evaporate the solvent under reduced pressure.

    • Validation: The removal of volatile SO₂ and excess methanol will leave a crude white solid.

  • Purification: Recrystallize the crude residue from hot methanol.

    • Validation: The purified crystals should exhibit a sharp melting point of 158–161 °C, confirming the absence of unreacted precursor or oligomeric byproducts [5].

Protocol B: Catalytic Hydrogenation of (9Z)-10-cyano-9-decenoate
  • Reactor Charging: Charge a high-pressure Parr reactor with (9Z)-10-cyano-9-decenoate (10 g), Raney-Nickel catalyst (10 wt% relative to substrate), and a methanolic ammonia solution (2.0 M, 50 mL).

    • Causality: The ammonia is strictly required to trap the aldimine intermediate, preventing dimerization into secondary amines.

  • Pressurization & Heating: Purge the reactor three times with nitrogen, followed by three hydrogen purges. Pressurize the vessel with H₂ to 60 bar and heat to 90 °C under vigorous mechanical stirring (800 rpm).

    • Causality: High agitation overcomes the gas-liquid-solid mass transfer limitations inherent to heterogeneous catalytic hydrogenations.

  • Reaction Monitoring: Monitor hydrogen uptake.

    • Validation: The reaction is deemed complete when the pressure drop ceases (typically 4–6 hours), indicating full reduction of both the alkene and nitrile moieties.

  • Workup: Cool the reactor, safely vent the pressure, and filter the mixture through a Celite pad to remove the pyrophoric Raney-Ni catalyst.

  • Salt Formation: Acidify the filtrate with methanolic HCl to precipitate the product as the hydrochloride salt, followed by vacuum filtration [2].

Safety, Storage, and Handling

Methyl 11-aminoundecanoate hydrochloride is an irritant. Personnel must wear standard PPE (nitrile gloves, safety goggles, lab coat) and handle the powder inside a fume hood to avoid inhalation of dust (GHS H335). It must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C. Exposure to ambient moisture and heat can induce premature hydrolysis of the ester bond or slow degradation of the material [1].

References

  • Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers Source: MDPI (Catalysts) URL: [Link]

  • Title: Biobased Amines: From Synthesis to Polymers; Present and Future Source: ACS Chemical Reviews URL: [Link]

  • Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL: [Link]

  • Title: Reaction of Amino Alcohols with Carbon Disulphide Source: Canadian Science Publishing URL: [Link]

Exploratory

Technical Whitepaper: 11-Aminoundecanoic Acid Methyl Ester

A Bifunctional C11 Scaffold for "Linkerology" and Polymer Science Structural Analysis & Physiochemical Profile 11-Aminoundecanoic acid methyl ester is a heterobifunctional aliphatic molecule characterized by a linear 11-...

Author: BenchChem Technical Support Team. Date: March 2026

A Bifunctional C11 Scaffold for "Linkerology" and Polymer Science

Structural Analysis & Physiochemical Profile

11-Aminoundecanoic acid methyl ester is a heterobifunctional aliphatic molecule characterized by a linear 11-carbon alkyl chain terminating in an amine group at one end and a methyl ester at the other. In research and industrial contexts, it is predominantly handled as its hydrochloride salt (CAS: 10074-98-3) to prevent spontaneous polycondensation (nylon formation) and oxidation.

Chemical Identity[1][2]
  • IUPAC Name: Methyl 11-aminoundecanoate hydrochloride

  • Common Name: 11-AUMA-HCl

  • Molecular Formula: C₁₂H₂₅NO₂ · HCl

  • Molecular Weight: 251.8 g/mol (Salt); 215.33 g/mol (Free Base)

  • CAS Number: 10074-98-3 (HCl salt); 6296-35-1 (Free base)

Functional Architecture

The molecule's utility stems from its "orthogonal reactivity":

  • Terminal Amine (

    
    ):  A primary nucleophile available for amide coupling, reductive amination, or isocyanate reaction. In the HCl form, this is protonated (
    
    
    
    ), rendering it inert until neutralized.
  • Alkyl Spacer (

    
    ):  A hydrophobic backbone that provides spatial separation (approx. 14–15 Å) between functional domains. This length is critical in "Linkerology" for traversing protein binding pockets.
    
  • Methyl Ester (

    
    ):  A masked carboxylic acid. It serves as a semi-stable electrophile that can be hydrolyzed to the acid or directly displaced by strong nucleophiles (aminolysis).
    
PropertyValue (HCl Salt)Contextual Note
Appearance White crystalline powderHygroscopic; store under desiccant.
Melting Point 135–140 °CDistinct from the parent acid (188–190 °C).
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (Hexane).
pKa (est) ~10.5 (Amine)Requires basic conditions (pH > 11) to unmask nucleophilicity.

Synthetic Pathways & Process Optimization

The synthesis of the methyl ester is a critical protection step. While the parent acid is derived industrially from castor oil (via pyrolysis of methyl ricinoleate), the lab-scale conversion to the ester requires strict moisture control to drive the equilibrium.

Protocol: Thionyl Chloride Mediated Esterification

This method is preferred over Fischer esterification (acid catalysis) because it generates anhydrous HCl in situ, driving the reaction to completion and directly yielding the stable salt.

Reagents:

  • 11-Aminoundecanoic acid (Parent)[1][2][3][4][5][6][7]

  • Methanol (Anhydrous)

  • Thionyl Chloride (

    
    )
    

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂). Place in an ice bath (

    
    ).
    
  • Activation: Slowly add

    
     (1.5 equiv) to anhydrous methanol (10 mL/g of substrate) dropwise. Caution: Exothermic reaction releases 
    
    
    
    and
    
    
    gas.
  • Addition: Add solid 11-aminoundecanoic acid (1.0 equiv) to the chilled solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 
    
    
    
    4:1:1; Stain: Ninhydrin).
  • Isolation: Concentrate the solvent in vacuo. The residue is often a sticky oil that solidifies upon trituration with cold diethyl ether.

  • Purification: Recrystallize from

    
     to yield white needles.
    
Synthesis Workflow Diagram

The following diagram illustrates the industrial origin of the parent acid and its laboratory conversion to the ester linker.

SynthesisWorkflow CastorOil Castor Oil (Ricinoleic Acid) Pyrolysis Pyrolysis (>400°C) CastorOil->Pyrolysis Undecylenic 10-Undecenoic Acid Pyrolysis->Undecylenic HBr HBr Addition (Anti-Markovnikov) Undecylenic->HBr ParentAcid 11-Aminoundecanoic Acid (Monomer) HBr->ParentAcid Esterification SOCl2 / MeOH (0°C -> Reflux) ParentAcid->Esterification Lab Scale Protection Target Methyl 11-Aminoundecanoate Hydrochloride Esterification->Target

Figure 1: Synthesis logic flow from renewable Castor Oil feedstock to the target Methyl Ester Hydrochloride.

Analytical Characterization

Validating the structure requires confirming the presence of the ester and the integrity of the alkyl chain.

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum in 

provides three diagnostic signals:
  • 
     3.58 ppm (Singlet, 3H):  The methyl ester protons (
    
    
    
    ). This peak confirms successful esterification.
  • 
     2.28 ppm (Triplet, 2H):  The 
    
    
    
    -methylene protons adjacent to the carbonyl (
    
    
    ).
  • 
     2.75 ppm (Multiplet, 2H):  The 
    
    
    
    -methylene protons adjacent to the ammonium group (
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 
    1735 cm
    
    
    
    :
    Strong carbonyl stretching (
    
    
    ) specific to esters (shifts from
    
    
    1700 cm
    
    
    in the parent acid).
  • 2800–3000 cm

    
    :  Broad ammonium (
    
    
    
    ) stretches overlapping with alkyl
    
    
    bands.

Applications in Drug Development & Polymer Science[9][10]

PROTAC Linkerology

In Proteolysis Targeting Chimeras (PROTACs), the 11-carbon chain serves as a "long alkyl linker." The methyl ester is crucial here as an orthogonal protecting group .

  • Mechanism: One end (the amine) is attached to an E3 ligase ligand (e.g., Thalidomide derivatives). The methyl ester remains intact until the final step, where it is hydrolyzed to an acid and coupled to the "Warhead" (protein of interest ligand).

  • Why C11? The hydrophobicity of the undecyl chain can improve cell permeability compared to PEG linkers, although it lowers aqueous solubility.

Polymer Precursors (Nylon-11)

While the acid is the direct monomer for Nylon-11 (Polyamide-11), the methyl ester is used to synthesize telechelic polymers . By reacting the ester with diamines, researchers create oligomers with defined molecular weights used in block copolymers (e.g., PEBAX elastomers).

Biological Pathway Visualization

The diagram below details how the molecule functions as a PROTAC linker intermediate.

PROTAC_Mechanism Linker 11-Aminoundecanoic Methyl Ester Step1 Intermediate A: Amine Coupling Linker->Step1 NH2 group LigaseLigand E3 Ligase Ligand (e.g., Pomalidomide) LigaseLigand->Step1 Reacts with Warhead Target Warhead (e.g., JQ1) Step3 Final Coupling: Amide Bond Formation Warhead->Step3 Reacts with Step2 Hydrolysis: -COOMe -> -COOH Step1->Step2 Ester Protected Step2->Step3 Free Acid PROTAC Active PROTAC Molecule Step3->PROTAC

Figure 2: The role of 11-aminoundecanoic acid methyl ester as a protected linker scaffold in PROTAC synthesis.

Safety & Handling (MSDS Summary)

  • Hazards: The hydrochloride salt is an irritant (Skin/Eye Irrit. 2). The free base (if generated in situ) can cause caustic burns.

  • Storage: Hygroscopic. Store at

    
     for long-term stability. Ensure container is flushed with inert gas (Argon/Nitrogen) to prevent oxidative degradation of the alkyl chain.
    
  • Disposal: Incineration with a scrubber for nitrogen oxides.

References

  • Arkema. (2013).[7] GPS Safety Summary: 11-aminoundecanoic acid.[7] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17083, 11-Aminoundecanoic acid. Link

  • Li, X., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. Link

  • MedChemExpress. (2024). 11-Aminoundecanoic acid: Alkyl chain based PROTAC linker. Link

  • Sigma-Aldrich. (2024). 11-Aminoundecanoic acid for synthesis MSDS. Link

Sources

Foundational

Solvation Dynamics of Long-Chain Amino Acids: A Technical Guide to 11-Aminoundecanoic Acid and Methyl 11-Aminoundecanoate

Executive Summary: The Criticality of Solvation in Alkyl Linkers In modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), and advanced polymer prec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Solvation in Alkyl Linkers

In modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), and advanced polymer precursors—long-chain aliphatic linkers are indispensable structural components. Among these, 11-aminoundecanoic acid (11-AUA) and its esterified counterpart, methyl 11-aminoundecanoate (11-AUM) , are frequently utilized to provide hydrophobic spacing.

However, application scientists routinely encounter a severe bottleneck during synthesis and assay preparation: the intractable solubility profile of the free acid. This whitepaper dissects the physicochemical causality behind the solubility divergence of 11-AUA and 11-AUM. By understanding the thermodynamic barriers of zwitterionic lattices, researchers can rationally select solubilization strategies or derivatization pathways to optimize high-throughput synthetic workflows.

Physicochemical Mechanics: Zwitterionic Lattices vs. Esterified Flexibility

The Thermodynamic Barrier of 11-Aminoundecanoic Acid (11-AUA)

11-AUA (CAS 2432-99-7) exists predominantly as a zwitterion in aqueous environments at relevant environmental and physiological pH levels (pKa of the amine is ~11.15; pKa of the carboxylate is ~4.55) 1. In the solid state, this dual-charge nature facilitates a highly ordered, crystalline lattice. The solid is stabilized by strong intermolecular electrostatic interactions and head-to-tail hydrogen bonding between the ammonium and carboxylate groups.

Because the energy required to disrupt this crystal lattice (solvation energy) is exceptionally high, 11-AUA is practically insoluble in water (<0.1 mg/mL at neutral pH) 2. Furthermore, its zwitterionic nature makes it highly incompatible with standard non-polar and moderately polar organic solvents used in organic synthesis.

The Solvation Shift in Methyl 11-aminoundecanoate (11-AUM)

Converting 11-AUA to methyl 11-aminoundecanoate fundamentally alters its thermodynamic profile. By capping the carboxylic acid with a methyl group, the zwitterionic character is permanently abolished. The molecule transitions to a neutral, primary amine with a highly lipophilic 11-carbon aliphatic tail. Without the ionic lattice holding the solid together, the lipophilic tail dictates the bulk solubility properties. This structural shift aligns the molecule's dielectric requirements with moderately polar to non-polar organic solvents, allowing it to dissolve readily in dichloromethane (DCM) and ethyl acetate 3.

Mechanism AUA 11-Aminoundecanoic Acid (Zwitterionic) Lattice High Crystal Lattice Energy Strong Electrostatics AUA->Lattice AUM Methyl 11-aminoundecanoate (Neutral Ester) Lipophilic Lipophilic Alkyl Chain Dominates Solvation AUM->Lipophilic Sol_Aq Poor Aqueous & Organic Solubility Lattice->Sol_Aq Sol_Org High Organic Solvent Solubility (DCM, EtOAc) Lipophilic->Sol_Org

Mechanistic divergence in solubility between 11-AUA and 11-AUM.

Quantitative Solubility Profiles

To facilitate rapid decision-making in the lab, the comparative solubility data for both compounds across various solvent systems is summarized below.

Solvent SystempH Condition11-Aminoundecanoic Acid (11-AUA)Methyl 11-aminoundecanoate (11-AUM)
Water Neutral (pH 7)< 0.1 mg/mL (Insoluble)Insoluble (Hydrophobic tail dominates)
Water Acidic (pH < 3)> 20 g/L (Soluble as cation)Soluble (As HCl salt)
DMSO NeutralInsoluble> 50 mg/mL
DMSO Acidic (pH ~2)~3.33 mg/mL (Requires sonication)> 50 mg/mL
Dichloromethane (DCM) N/AInsolubleHighly Soluble
Ethyl Acetate (EtOAc) N/AInsolubleHighly Soluble

Field-Proven Experimental Protocols

As an application scientist, it is critical to recognize that protocols must be self-validating systems. You cannot simply "add solvent and stir" when dealing with zwitterionic aliphatic chains; you must actively manipulate the ionization state.

Protocol A: Overcoming 11-AUA Lattice Energy for In Vitro Assays

Causality: To dissolve 11-AUA in DMSO for biological testing, the zwitterion must be destroyed. By dropping the pH below the carboxylate pKa (4.55), the molecule becomes a mono-cation (protonated amine, neutral carboxylic acid), drastically lowering the lattice energy 4.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 3.33 mg of 11-AUA solid into a clean, dry glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO. (Note: Hygroscopic water absorbed by old DMSO will cause the compound to crash out. Use newly opened DMSO).

  • Ionization Manipulation: Add 1-2 drops of 1M HCl to adjust the micro-environment pH to approximately 2.

  • Energy Input: Sonicate the vial in a water bath at 40°C for 15 minutes to provide the kinetic energy needed to break the remaining hydrogen bonds.

  • Self-Validation Step: Inspect the vial against a light source. The solution must transition from a cloudy white suspension to optically clear. If turbidity persists, verify the pH is ≤ 2 and repeat sonication.

Protocol B: Esterification to 11-AUM for High-Throughput Organic Coupling

Causality: For amide coupling in PROTAC linker synthesis, organic solubility is strictly mandatory. Esterification with thionyl chloride and methanol yields 11-AUM hydrochloride, which is highly soluble in DCM and ready for immediate coupling reactions 5.

Step-by-Step Methodology:

  • Suspension: Suspend 5.0 g of 11-AUA in 25 mL of anhydrous methanol in a round-bottom flask. (Causality: It will not dissolve initially due to the zwitterionic lattice).

  • Thermal Control: Chill the suspension to 0°C using an external ice bath to control the exothermic reaction.

  • Catalysis & Activation: Dropwise, add 3.6 mL of thionyl chloride (SOCl₂). (Causality: SOCl₂ reacts with MeOH to generate HCl in situ, protonating the amine, while simultaneously activating the carboxylic acid for esterification).

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Step 1: Observe the flask. The solution will become completely clear and homogeneous as the insoluble zwitterion converts entirely to the soluble ester.

  • Isolation: Evaporate the methanol under reduced pressure.

  • Self-Validation Step 2: Re-dissolve the resulting white solid in 50 mL of Dichloromethane (DCM). Complete, instantaneous dissolution confirms the successful destruction of the zwitterionic lattice and conversion to 11-AUM.

Workflow Start 11-AUA (Solid Zwitterion) Path1 Direct Solubilization (Assay Prep) Start->Path1 Path2 Esterification (Organic Synthesis) Start->Path2 Step1A Add Anhydrous DMSO Path1->Step1A Step2A MeOH + SOCl2 (0°C to RT) Path2->Step2A Step1B Acidify (HCl to pH 2) + Sonication Step1A->Step1B End1 Soluble 11-AUA Cation (Max 3.33 mg/mL) Step1B->End1 Step2B Evaporate & Extract in DCM Step2A->Step2B End2 Soluble 11-AUM (High Conc. in DCM) Step2B->End2

Solubilization and esterification workflows for 11-AUA and 11-AUM.

References

  • OECD SIDS Initial Assessment Profile CAS No. 2432-99-7: 11-aminoundecanoic acid Source: OECD URL:1

  • 11-Aminoundecanoic acid | C11H23NO2 | CID 17083 Source: PubChem (NIH) URL:2

  • 11-Aminoundecanoic acid | PROTAC Linker Source: MedChemExpress URL:4

  • KR20130134517A - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof Source: Google Patents URL:3

  • Bifunctional Chelating Agents (Synthesis of Methyl 11-Aminoundecanoate) Source: Università degli Studi del Piemonte Orientale (IRIS UPO) URL:5

Sources

Exploratory

Physicochemical Profiling of Methyl 11-Aminoundecanoate: Molecular Weight, Density, and Analytical Methodologies

Executive Summary Methyl 11-aminoundecanoate is a highly versatile, bifunctional aliphatic monomer. It is primarily utilized in the step-growth synthesis of Polyamide-11 (Nylon-11) and serves as a critical lipophilic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 11-aminoundecanoate is a highly versatile, bifunctional aliphatic monomer. It is primarily utilized in the step-growth synthesis of Polyamide-11 (Nylon-11) and serves as a critical lipophilic building block in the formulation of advanced drug delivery systems, such as lipid nanoparticles (LNPs)[1][2]. For researchers and process engineers, the precise determination of its molecular weight and density is not merely a regulatory formality; it is the fundamental basis for stoichiometric control and thermodynamic modeling. This technical guide explores the causality behind these physicochemical properties and establishes self-validating analytical protocols for their measurement.

Molecular Weight and Structural Characteristics

Methyl 11-aminoundecanoate features a linear undecyl chain terminating in a primary amine and a methyl ester[3]. In my experience scaling up polymer syntheses, the exact molecular weight is the most critical variable in the reactor. According to Carothers' equation, the degree of polymerization in step-growth systems is exquisitely sensitive to the stoichiometric ratio of reactive groups.

An error in the assumed molecular weight—often caused by confusing the free base with its hydrochloride salt variant (CAS: 29833-32-7) or failing to account for residual moisture—will lead to a stoichiometric imbalance. This prematurely truncates the polymer chain, severely degrading the mechanical properties of the resulting Polyamide-11[4][5].

Table 1: Fundamental Physicochemical Properties
PropertyValueReference
Chemical Name Methyl 11-aminoundecanoate[1]
CAS Registry Number 28691-27-2 (Free Base) 29833-32-7 (HCl Salt)[4],[3]
Chemical Formula C₁₂H₂₅NO₂[4]
Molecular Weight 215.33 g/mol (Free Base) 251.79 g/mol (HCl Salt)[1],[4]
Estimated Density ~0.90 – 0.95 g/cm³ (Liquid/Melt state)Extrapolated
Physical State (20°C) Amorphous solid / Low-melting solid[6]

The Causality of Density in Formulation and Processing

Density is a macroscopic manifestation of molecular packing. For Methyl 11-aminoundecanoate, rigorous density data is paramount for two distinct downstream applications:

  • Continuous Extrusion & Polymerization: In industrial settings, monomers are fed into continuous reactors volumetrically. Density variations due to temperature fluctuations directly impact the mass flow rate. If the density profile is not accurately mapped across the processing temperature range, the molar feed rate fluctuates, leading to high polydispersity indices (PDI) in the final polymer.

  • LNP Formulation: In drug development, the density and molar volume of the lipidic components dictate the Critical Packing Parameter (CPP). The CPP determines whether the functionalized lipids will self-assemble into micelles, liposomes, or inverted hexagonal phases, directly impacting the encapsulation efficiency of the active pharmaceutical ingredient (API).

Analytical Workflows and Logical Relationships

To visualize how the foundational properties of Methyl 11-aminoundecanoate dictate downstream applications, the following logical causality map outlines the relationship between physicochemical data and process outcomes.

Causality A Methyl 11-aminoundecanoate (C12H25NO2) B Molecular Weight (215.33 g/mol) A->B C Density (~0.92 g/cm³) A->C D Stoichiometric Balance (Carothers' Equation) B->D Dictates E Volumetric Feeding & Phase Behavior C->E Dictates F Polyamide-11 Synthesis D->F Polymerization G Lipid Nanoparticle Formulation D->G E->F E->G Drug Delivery

Logical causality mapping of MW and density to downstream applications.

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. This requires incorporating internal controls that immediately flag systematic errors, preventing flawed data from propagating into pilot-scale operations.

Protocol A: Exact Mass Determination via High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS confirms the exact molecular weight and identifies trace impurities (e.g., unreacted (9Z)-10-cyano-9-decenoate) that could skew bulk mass calculations and disrupt polymerization[1].

  • Sample Preparation: Dissolve 1.0 mg of Methyl 11-aminoundecanoate in 1.0 mL of LC-MS grade methanol. Add 0.1% formic acid to promote protonation of the primary amine.

  • Internal Calibration (Self-Validation Step): Spike the sample with a known isotopically labeled internal standard (e.g., a ¹³C-labeled aliphatic amino acid) with a mass close to 215 m/z. This ensures that any mass shift due to Time-of-Flight (TOF) tube temperature fluctuations is instantly detected and corrected.

  • Ionization: Inject 2 µL into an Electrospray Ionization (ESI) source operating in positive mode. The molecule will yield an [M+H]⁺ ion at m/z 216.34.

  • Data Acquisition: Record the mass spectrum. The mass accuracy must be validated to < 5 ppm relative to the theoretical monoisotopic mass. If the internal standard deviates by > 5 ppm, the instrument must be recalibrated before accepting the sample data.

Protocol B: Volumetric Density Profiling via Oscillating U-Tube Pycnometry

Causality: Traditional gravimetric density measurements are prone to buoyancy and meniscus errors. An oscillating U-tube densimeter measures the change in resonance frequency, which is directly proportional to the mass of the sample within a fixed volume, offering 5-decimal precision necessary for rigorous thermodynamic modeling.

  • System Calibration (Self-Validation Step): Flush the U-tube with ultra-pure water and dry air at the target measurement temperature (e.g., 40°C, safely above the melting point of the amorphous solid). The instrument must read exactly 0.9922 g/cm³ for water and 0.0011 g/cm³ for air. If the values deviate, the tube is contaminated (likely with residual lipophilic monomer) and must be rigorously cleaned with a toluene/methanol sequence.

  • Sample Introduction: Melt the Methyl 11-aminoundecanoate sample gently under an inert argon atmosphere to prevent oxidative degradation of the amine. Inject the melt into the U-tube using a heated syringe to prevent premature crystallization inside the capillary.

  • Equilibration: Allow the internal Peltier thermostat to stabilize the sample temperature to ±0.01°C. Temperature stability is critical, as a 0.1°C fluctuation can alter the density reading of aliphatic liquids by up to 0.0001 g/cm³.

  • Measurement: Record the resonance frequency. The built-in microprocessor converts this to density (g/cm³). Repeat the measurement at 5°C intervals to generate a highly accurate temperature-density curve for process engineering.

References

Sources

Foundational

An In-depth Technical Guide to Methyl 11-aminoundecanoate: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of Methyl 11-aminoundecanoate, a versatile bifunctional molecule gaining prominence in advanced chemical synthesis, particularly within the pharmaceutical and materi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 11-aminoundecanoate, a versatile bifunctional molecule gaining prominence in advanced chemical synthesis, particularly within the pharmaceutical and material science sectors. This document will delve into its chemical identity, synthesis protocols, physicochemical properties, and critically, its emerging applications for researchers, scientists, and drug development professionals.

Chemical Identity: IUPAC Name and Synonyms

The foundational step in understanding any chemical entity is to establish its precise nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 11-aminoundecanoate .

While the parent compound, 11-aminoundecanoic acid, has numerous common synonyms, its methyl ester is most frequently referred to by its IUPAC name or as its hydrochloride salt.

Table 1: Nomenclature and Identifiers

NameTypeIdentifier
Methyl 11-aminoundecanoate IUPAC Name -
Methyl 11-aminoundecanoate hydrochlorideSynonym-
11-Aminoundecanoic acid methyl ester hydrochlorideSynonym-
CAS Number (HCl salt) Identifier29833-32-7[1]
Molecular Formula (Free Base) IdentifierC₁₂H₂₅NO₂
Molecular Weight (Free Base) Identifier215.34 g/mol
Molecular Formula (HCl Salt) IdentifierC₁₂H₂₆ClNO₂[2]
Molecular Weight (HCl Salt) Identifier251.80 g/mol [2]

Physicochemical Properties

Methyl 11-aminoundecanoate is typically encountered as a colorless oil in its free base form.[3] Its properties are largely influenced by the long aliphatic chain, which imparts significant lipophilicity, and the terminal amino and methyl ester groups that provide sites for chemical reactivity.

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Colorless Oil (Free Base)[3]
Physical Form (HCl Salt) Solid
Purity ≥97% (commercially available HCl salt)[1]
Storage Temperature 4°C, sealed from moisture (HCl salt)[1]

Synthesis of Methyl 11-aminoundecanoate

The synthesis of Methyl 11-aminoundecanoate is primarily achieved through the esterification of its parent carboxylic acid, 11-aminoundecanoic acid. This precursor is industrially derived from castor oil, a renewable resource.[4][5][6][7]

Industrial Production of the Precursor: 11-Aminoundecanoic Acid

The multi-step synthesis from castor oil is a cornerstone of sustainable chemistry and provides the foundation for producing Methyl 11-aminoundecanoate.

  • Step 1: Transesterification of Castor Oil: Castor oil is treated with methanol to produce methyl ricinoleate.[4][6]

  • Step 2: Pyrolysis: Methyl ricinoleate is pyrolyzed to yield methyl 10-undecenoate and heptaldehyde.[4][6]

  • Step 3: Hydrolysis: The methyl 10-undecenoate is hydrolyzed to 10-undecenoic acid.[4]

  • Step 4: Hydrobromination: 10-undecenoic acid undergoes an anti-Markovnikov addition of hydrogen bromide to form 11-bromoundecanoic acid.[8]

  • Step 5: Amination: The final step involves the reaction of 11-bromoundecanoic acid with ammonia to produce 11-aminoundecanoic acid.[8]

Laboratory-Scale Synthesis: Fischer Esterification

The direct conversion of 11-aminoundecanoic acid to Methyl 11-aminoundecanoate can be efficiently performed via Fischer esterification. This acid-catalyzed reaction involves heating the amino acid in methanol.

  • Reaction Setup: Suspend 11-aminoundecanoic acid in methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid). A common method involves bubbling hydrogen chloride gas through the methanol to form an acidic solution in situ.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to drive the equilibrium towards the ester product (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: The resulting residue, likely the hydrochloride salt of the methyl ester, is dissolved in water and neutralized with a base such as sodium carbonate solution. The free base, Methyl 11-aminoundecanoate, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the product as a colorless oil.[3] Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.

The causality behind these steps lies in Le Chatelier's principle. The use of excess methanol and the removal of water (if feasible) drive the reaction towards the product. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Workflow for the synthesis of Methyl 11-aminoundecanoate.

Applications in Research and Drug Development

The bifunctional nature of Methyl 11-aminoundecanoate, possessing a nucleophilic amine and an electrophilic ester, makes it a valuable building block in organic synthesis. Its long, flexible aliphatic chain is of particular interest in modifying the properties of larger molecules.

Role as a Linker in Drug Conjugates

A significant application of ω-aminoalkanoic acids and their esters is as linkers or spacers in the design of complex drug molecules, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[9] The linker is a critical component that connects the targeting moiety (e.g., an antibody) to the cytotoxic payload.[10][11]

The rationale for incorporating a linker like Methyl 11-aminoundecanoate includes:

  • Spatial Separation: The long alkyl chain provides distance between the drug and the targeting biomolecule, which can prevent steric hindrance and ensure that both components can function optimally.

  • Modulation of Physicochemical Properties: The lipophilic nature of the undecanoate chain can influence the solubility, permeability, and overall pharmacokinetic profile of the conjugate.[12]

  • Synthetic Handle: The terminal amine and ester groups provide versatile points for conjugation chemistry. The amine can be acylated to form a stable amide bond, while the ester can be hydrolyzed to the carboxylic acid for further reactions or serve as a protected form of the acid.

In a typical scenario, the amino group of Methyl 11-aminoundecanoate can be coupled with an activated carboxylic acid on a payload molecule. Subsequently, the methyl ester can be hydrolyzed to the free carboxylic acid, which is then activated and reacted with an amino group on the targeting antibody or peptide.

Caption: Conceptual role of Methyl 11-aminoundecanoate as a linker precursor.

Use in Peptide Synthesis

In peptide synthesis, non-natural amino acids are often incorporated to enhance properties such as metabolic stability. While Methyl 11-aminoundecanoate is not an alpha-amino acid, its structure is valuable for creating peptide mimics or for N-terminal modification. The ester group can serve as a protecting group for the carboxylic acid functionality during coupling reactions involving the amine.[13] This strategy is fundamental in preventing unwanted side reactions and ensuring the formation of the desired peptide bond.[13]

Spectroscopic Characterization

The identity and purity of Methyl 11-aminoundecanoate are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14][15]

  • ¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the methyl ester protons (-OCH₃) at approximately 3.6-3.7 ppm. Triplets corresponding to the methylene groups adjacent to the amine (-CH₂-NH₂) and the carbonyl group (-CH₂-COO-) would appear at around 2.7 ppm and 2.3 ppm, respectively. The long chain of methylene groups would form a broad multiplet in the 1.2-1.6 ppm region.

  • ¹³C NMR: The carbon NMR spectrum would show a carbonyl carbon signal around 174 ppm and a signal for the methyl ester carbon around 51 ppm. The carbons adjacent to the nitrogen and the carbonyl group would appear at distinct chemical shifts, while the internal methylene carbons would have overlapping signals.

  • Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The ESI-MS in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 11-aminoundecanoate and its salts. The hydrochloride salt is listed with the GHS07 pictogram, indicating that it may cause skin and eye irritation and respiratory irritation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 11-aminoundecanoate is a valuable and versatile chemical intermediate with significant potential in research and development, particularly in the pharmaceutical industry. Its derivation from a renewable resource adds to its appeal from a green chemistry perspective. The ability to function as a long-chain, flexible linker with two distinct reactive handles makes it a powerful tool for medicinal chemists seeking to modulate the properties of complex bioactive molecules. As the field of drug conjugates continues to expand, the utility of well-defined spacers like Methyl 11-aminoundecanoate is expected to grow.

References

  • 11-Aminoundecanoic acid. (n.d.). In Wikipedia. Retrieved February 28, 2026, from [Link]

  • Nguyen, T. T., et al. (2024). Madecassic acid-silybin conjugates: Design, synthesis, and evaluation of their antiproliferative activity against the HepG2 human liver cancer cell line. RSC Medicinal Chemistry. [Link]

  • Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid. (2015).
  • 11-Aminoundecanoic Acid CAS N°: 2432-99-7. (2002). OECD SIDS. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Balamkundu, S., & Liu, C.-F. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Biomedicines, 11(11), 3080. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Supplementary information Table of content. (n.d.). Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]

  • Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid. (2014).
  • Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. (2021). ResearchGate. [Link]

  • NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. (2019). ResearchGate. [Link]

  • Farag, M. A., et al. (2022). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Phytochemical Analysis, 33(5), 716-724. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 11-aminoundecanoate: Safety, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Long-Chain Amino Acid Ester Methyl 11-aminoundecanoate is the methyl ester of 11-aminoundecanoic acid, a compound derived...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Long-Chain Amino Acid Ester

Methyl 11-aminoundecanoate is the methyl ester of 11-aminoundecanoic acid, a compound derived from castor oil.[1][2] This molecule possesses a unique structure featuring a terminal primary amine and a methyl ester at opposite ends of a long, flexible 11-carbon aliphatic chain. This bifunctionality makes it an invaluable building block in organic synthesis and a highly effective linker in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).[3] The ester group provides a reactive handle for derivatization or can serve as a protecting group for the carboxylic acid, while the amine group offers a nucleophilic site for conjugation to various substrates.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of Methyl 11-aminoundecanoate is crucial for its effective use in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₂₅NO₂[4]
Molecular Weight 215.34 g/mol [4]
Appearance Colorless oil[5]
CAS Number 29833-32-7 (hydrochloride)[4]
Storage Temperature 4°C, sealed, away from moisture[4]

Note: The free base is a colorless oil, while the hydrochloride salt is a solid.

Spectroscopic Analysis

The structural integrity and purity of Methyl 11-aminoundecanoate are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 11-aminoundecanoate exhibits characteristic signals corresponding to the different proton environments in the molecule. The methyl ester protons will appear as a singlet, typically around 3.6 ppm. The methylene protons adjacent to the ester and the amine will have distinct chemical shifts, while the bulk of the methylene protons in the aliphatic chain will appear as a broad multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Key signals include the carbonyl carbon of the ester group (typically in the range of 170-175 ppm), the methoxy carbon of the ester (around 50-55 ppm), and the carbons of the aliphatic chain.[6][7]

Mass Spectrometry: Electron impact (EI) mass spectrometry of Methyl 11-aminoundecanoate will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and cleavage at the alpha-carbon to the carbonyl group.[8][9][10]

Safety and Handling: A Risk-Based Approach

Hazard Identification and GHS Classification

Based on available data for analogous compounds, Methyl 11-aminoundecanoate hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2) [11]

  • Serious Eye Irritation (Category 2) [11]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [11]

The parent compound, 11-aminoundecanoic acid, is noted to have low acute toxicity.[2][12] However, as with any chemical, appropriate precautions should be taken.

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: If working with the hydrochloride salt as a powder or if aerosols may be generated, use a NIOSH-approved respirator.[2]

First Aid Measures
  • In case of skin contact: Wash off with soap and plenty of water.[13]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[13]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]

Storage and Disposal

Store in a tightly closed container in a dry and well-ventilated place at 4°C.[4] Dispose of surplus and non-recyclable solutions to a licensed disposal company.

Synthesis and Reactivity

Methyl 11-aminoundecanoate is a key intermediate in the synthesis of 11-aminoundecanoic acid from castor oil.[1] The synthesis typically involves the following steps:

  • Transesterification of Castor Oil: Castor oil is reacted with methanol to produce methyl ricinoleate.[1]

  • Pyrolysis: Methyl ricinoleate is pyrolyzed to yield methyl 10-undecenoate and heptaldehyde.[14]

  • Hydrobromination: The double bond in methyl 10-undecenoate is hydrobrominated to give methyl 11-bromoundecanoate.

  • Amination: The bromo-ester is then reacted with ammonia to yield Methyl 11-aminoundecanoate.

The bifunctional nature of Methyl 11-aminoundecanoate allows for a wide range of chemical transformations. The primary amine can undergo reactions such as acylation, alkylation, and reductive amination. The ester group can be hydrolyzed to the corresponding carboxylic acid or can be reacted with other nucleophiles.

Application as a Linker in Bioconjugation and Drug Delivery

The most significant application of Methyl 11-aminoundecanoate in the pharmaceutical and biotechnology sectors is its use as a flexible linker molecule.[3] Its long aliphatic chain provides spatial separation between two conjugated moieties, which can be crucial for maintaining the biological activity of one or both components.

Role in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a critical role in the stability, pharmacokinetics, and efficacy of the conjugate.[15] Methyl 11-aminoundecanoate can be incorporated into more complex linker structures to connect a cytotoxic payload to a monoclonal antibody. The workflow for such a conjugation is visualized below.

ADC_Conjugation_Workflow cluster_synthesis Linker-Payload Synthesis cluster_activation Antibody Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis MAU Methyl 11-aminoundecanoate LP_Conjugate Linker-Payload Construct MAU->LP_Conjugate Acylation of amine group Payload Cytotoxic Payload Payload->LP_Conjugate ADC Antibody-Drug Conjugate (ADC) LP_Conjugate->ADC Antibody Monoclonal Antibody Activated_Ab Activated Antibody Antibody->Activated_Ab e.g., reduction of disulfides Activated_Ab->ADC Conjugation (e.g., to Cys residues) Purified_ADC Purified ADC ADC->Purified_ADC e.g., SEC Analysis Characterization (DAR, etc.) Purified_ADC->Analysis

Caption: Workflow for ADC synthesis using a linker derived from Methyl 11-aminoundecanoate.

Experimental Protocol: General Procedure for Protein Bioconjugation

This protocol outlines a general method for conjugating a molecule containing a reactive ester (e.g., an NHS ester) to the amine group of Methyl 11-aminoundecanoate, followed by activation of the ester end and conjugation to a protein.

Part 1: Synthesis of Activated Linker

  • Dissolve Methyl 11-aminoundecanoate: Dissolve Methyl 11-aminoundecanoate in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Add Activated Payload: Add an equimolar amount of the payload molecule containing an NHS ester to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Purify the resulting conjugate by column chromatography.

  • Hydrolysis: Hydrolyze the methyl ester of the purified conjugate to the free carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Activation: Activate the newly formed carboxylic acid to an NHS ester using N-hydroxysuccinimide and a carbodiimide coupling agent (e.g., EDC).

Part 2: Protein Conjugation

  • Prepare Protein Solution: Prepare a solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4).[]

  • Add Activated Linker-Payload: Add a molar excess of the activated linker-payload construct to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at 4°C or room temperature with gentle agitation for a specified period (typically 1-4 hours).

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purification: Remove excess linker-payload and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.

Conclusion

Methyl 11-aminoundecanoate is a valuable and versatile chemical entity for researchers and drug development professionals. Its bifunctional nature, coupled with a long and flexible aliphatic chain, makes it an ideal component for constructing linkers in bioconjugates and other drug delivery systems. A thorough understanding of its safety, handling, and reactivity is paramount to its successful application in the laboratory and in the development of novel therapeutics.

References

  • Arkema. (2013, February 10). GPS Safety Summary - Substance Name: - 11-aminoundecanoic acid.
  • Google Patents. (2015). Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid. WO2015132519A1.
  • Wikipedia. (n.d.). 11-Aminoundecanoic acid.
  • NOAA. (n.d.). 11-AMINOUNDECANOIC ACID. CAMEO Chemicals.
  • PMC. (2024, December 2). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches.
  • ChemScene. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • PMC. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • Rsc.org. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).
  • Iris Biotech GmbH. (2025, May 20).
  • ResearchGate. (2026, February 16). (PDF) Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety.
  • ACS Publications. (2023, August 5).
  • Science Ready. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).
  • BOC Sciences. (2025, September 8). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • Angene Chemical. (2024, July 31). Safety Data Sheet - 11-Aminoundecanoic acid homopolymer.
  • ResearchGate. (n.d.).
  • PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry.
  • ResearchGate. (2019, May 23). (PDF) Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Benchchem. (n.d.).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • MDPI. (2021, September 17). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments.
  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy.
  • MDPI. (2021, May 15).
  • YouTube. (2023, October 24).
  • PMC. (2021, October 6).
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

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Foundational

Technical Synthesis Guide: Methyl 11-Aminoundecanoate Hydrochloride

Executive Summary Methyl 11-aminoundecanoate hydrochloride (CAS: 29833-32-7) acts as a critical bifunctional building block in the synthesis of advanced polyamides (Nylon-11 derivatives), peptidomimetics, and PROTAC (Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 11-aminoundecanoate hydrochloride (CAS: 29833-32-7) acts as a critical bifunctional building block in the synthesis of advanced polyamides (Nylon-11 derivatives), peptidomimetics, and PROTAC (Proteolysis Targeting Chimera) linkers. Its unique structure—a long hydrophobic alkyl chain terminating in a reactive ester and a protected amine—presents specific synthetic challenges, primarily the risk of uncontrolled oligomerization.

This guide details a robust, self-validating protocol for the synthesis of methyl 11-aminoundecanoate hydrochloride from 11-aminoundecanoic acid. It prioritizes the Thionyl Chloride (


) / Methanol  method, which couples esterification with in-situ salt formation to prevent polymerization.

Part 1: Chemical Basis & Reaction Mechanism[1][2]

The Oligomerization Challenge

The precursor, 11-aminoundecanoic acid, is a zwitterionic


-amino acid. Under neutral or basic conditions, the amine terminus (

) is nucleophilic and can attack the activated carboxyl terminus of another molecule, leading to uncontrolled polymerization (Nylon-11 formation).

The Solution: Acid-catalyzed esterification ensures the amine is continuously protonated to the non-nucleophilic ammonium form (


) throughout the reaction. The hydrochloride salt form is not merely a byproduct; it is a requisite protecting group that enables the isolation of the monomeric ester.[1]
Reaction Mechanism

The reaction proceeds via an acyl chlorosulfite intermediate, generated by the reaction of thionyl chloride with methanol and the carboxylic acid. This method is preferred over Fischer esterification (using


) because the volatile byproducts (

and

) simplify purification.

ReactionMechanism Substrate 11-Aminoundecanoic Acid (Zwitterion) Intermediate Activated Complex (Acyl Chlorosulfite + HCl) Substrate->Intermediate Protonation (-NH3+) Reagent Methanol + SOCl2 (0°C) Reagent->Intermediate In-situ HCl gen Transition Tetrahedral Intermediate Intermediate->Transition Nucleophilic Attack (MeOH) Product Methyl 11-aminoundecanoate HCl (Monomer) Transition->Product Elimination Byproducts Byproducts (SO2 gas, HCl gas) Transition->Byproducts Off-gassing

Figure 1: Mechanism of thionyl chloride-mediated esterification. Note the simultaneous activation of the carboxyl group and protonation of the amine.

Part 2: Experimental Protocol

Method A: Thionyl Chloride ( ) Mediated Synthesis

This protocol is recommended for laboratory-scale synthesis (1g – 50g) due to its high conversion rate and ease of workup.

Reagents & Equipment
  • Precursor: 11-Aminoundecanoic acid (Dry, >98% purity).[2][3]

  • Solvent: Anhydrous Methanol (MeOH).

  • Reagent: Thionyl Chloride (

    
    ) - Freshly distilled recommended.
    
  • Equipment: Round-bottom flask (RBF), reflux condenser,

    
     drying tube or 
    
    
    
    line, ice-water bath.
Step-by-Step Methodology
  • System Preparation:

    • Equip a dry RBF with a magnetic stir bar.

    • Add anhydrous Methanol (10-15 mL per gram of amino acid).

    • CRITICAL: Cool the methanol to 0°C using an ice-water bath.

      
       reacts violently with warm methanol.
      
  • Activation (In-Situ HCl Generation):

    • Add Thionyl Chloride (1.5 - 2.0 equivalents) dropwise via a pressure-equalizing addition funnel or syringe.

    • Observation: Evolution of white fumes (HCl gas) and heat. Maintain temperature <10°C.

    • Stir for 15 minutes at 0°C to form the active reagent solution.

  • Addition & Reflux:

    • Add 11-aminoundecanoic acid solid in portions to the chilled solution.

    • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

    • Heat to Reflux (65°C) for 3–5 hours.

    • Checkpoint: The suspension should become a clear, homogeneous solution as the amino acid converts to the soluble ester salt.

  • Workup & Isolation:

    • Cool the reaction mixture to RT.

    • Concentrate in vacuo (Rotary Evaporator) to remove solvent and excess

      
      .
      
    • Result: A viscous, off-white oil or semi-solid residue remains.

  • Purification (Crystallization/Trituration):

    • Redissolve the residue in a minimum volume of cold Methanol.

    • Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until turbidity persists.

    • Cool at -20°C overnight to precipitate the hydrochloride salt.

    • Filter the white crystalline solid under inert atmosphere (nitrogen) to prevent moisture absorption.

Comparison of Synthetic Methods
ParameterMethod A: Thionyl Chloride (

)
Method B: HCl Gas SaturationMethod C: Sulfuric Acid (

)
Scale Lab / Pilot (1g - 1kg)Industrial (>1kg)Not Recommended
Water Tolerance High (

scavenges water)
Low (Requires dry gas)Low (Equilibrium limited)
Workup Evaporation (Clean)Evaporation (Clean)Difficult (Sulfate removal)
Safety Profile High Risk (

gas, Corrosive)
High Risk (Compressed Gas)Moderate (Corrosive liquid)
Yield >95%>90%~70-80%

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

To ensure reproducibility, the following parameters must be controlled. This section utilizes a self-validating logic: if the check fails, the protocol must be paused.

WorkflowLogic Start Start Synthesis Check1 Validation: Solution Clarity (Is reaction clear after 3h reflux?) Start->Check1 Proceed Proceed to Workup Check1->Proceed Yes Fail1 Action: Add 0.5 eq SOCl2 Extend Reflux 1h Check1->Fail1 No (Turbid) Check2 Validation: TLC/NMR (Disappearance of COOH?) Proceed->Check2 Fail1->Check1 Check2->Fail1 No Finish Vacuum Dry & Store (Desiccator) Check2->Finish Yes

Figure 2: Decision tree for process monitoring. Turbidity indicates unreacted zwitterionic acid.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Turbidity after reflux Incomplete reaction; Zwitterion insolubility.Add more

(carefully) or extend reflux time.
Oily Product Residual solvent or impurities.[4][5][6]Triturate with dry diethyl ether; scratch flask wall to induce nucleation.
Low Melting Point Moisture absorption (Hygroscopic salt).Dry under high vacuum (<1 mbar) over

for 24h.
Yellow Coloration Oxidation or overheating.Recrystallize from MeOH/Ether; ensure inert atmosphere.

Part 4: Characterization & Storage

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6 or

    
    ): 
    
    • 
       3.60 ppm (s, 3H, 
      
      
      
      ) – Diagnostic for ester formation.
    • 
       2.30 ppm (t, 2H, 
      
      
      
      -methylene to carbonyl).
    • 
       1.50 - 1.20 ppm (m, alkyl chain protons).
      
  • IR Spectroscopy:

    • Strong band at 1735–1745 cm⁻¹ (Ester C=O stretch).

    • Absence of broad -OH stretch from carboxylic acid (2500-3300 cm⁻¹).

Handling & Storage

The hydrochloride salt is hygroscopic .

  • Storage: Store in a tightly sealed container within a desiccator at 2–8°C.

  • Stability: Stable for >12 months if kept dry. Exposure to moisture can lead to hydrolysis (reverting to acid) or alcoholysis.

References

  • Sigma-Aldrich. 11-Aminoundecanoic acid methyl ester hydrochloride Product Sheet. CAS 29833-32-7.[7][8] Link

  • Arkema. Rilsan® Polyamide 11 Chemistry and Production. Technical Data regarding 11-aminoundecanoic acid precursors. Link

  • Pianeta Chimica. Synthesis of Amino Acid Methyl Ester Hydrochloride. General procedure for thionyl chloride mediated esterification of amino acids. Link

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids. Mechanism of acyl chlorosulfite formation. Link

  • Cohen, S. et al. (2024). RSC Medicinal Chemistry.[6] "Synthesis of 11-aminoundecanoic acid derivatives for PROTAC linkers." (Contextualizing application in drug delivery). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Polymerization of Methyl 11-Aminoundecanoate to Nylon-11 (PA11)

Abstract & Strategic Context Polyamide 11 (PA11), industrially known as Rilsan®, is a high-performance biopolymer derived from castor oil.[1][2][3][4] While industrial synthesis typically utilizes 11-aminoundecanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

Polyamide 11 (PA11), industrially known as Rilsan®, is a high-performance biopolymer derived from castor oil.[1][2][3][4] While industrial synthesis typically utilizes 11-aminoundecanoic acid, research applications often require the use of Methyl 11-aminoundecanoate (the ester derivative).

Using the methyl ester precursor offers distinct kinetic advantages: it facilitates a transamidation mechanism rather than direct dehydration. This pathway eliminates water generation—which can hydrolyze formed bonds at high temperatures—and instead releases methanol. This protocol details the specific melt-polycondensation workflow for the methyl ester route, designed to achieve high molecular weight (


 g/mol ) suitable for medical devices and high-stress engineering applications.

Chemical Mechanism: A-B Polycondensation

The polymerization of Methyl 11-aminoundecanoate is an A-B type step-growth polymerization. Unlike the acid route, this reaction is driven by the removal of methanol.

Key Reaction:



Reaction Pathway Diagram

ReactionMechanism Monomer Methyl 11-aminoundecanoate (H2N-R-COOMe) Intermediate Tetrahedral Intermediate Monomer->Intermediate Nucleophilic Attack (Amine on Carbonyl) Polymer Nylon-11 Chain (Amide Linkage) Intermediate->Polymer Elimination Byproduct Methanol (CH3OH) ↑ Intermediate->Byproduct Condensate Removal (Vacuum Driven)

Figure 1: Transamidation mechanism. The reaction is equilibrium-controlled; continuous removal of methanol is critical.

Materials & Equipment

Reagents
ComponentGrade/PurityRole
Methyl 11-aminoundecanoate >98% (Recrystallized)Monomer
Titanium(IV) butoxide (

)
97%Transamidation Catalyst
Irganox 1098 (Optional)Industrial GradeAntioxidant (prevent yellowing)
Methanol HPLC GradeSolvent (Workup)
Hexafluoroisopropanol (HFIP) Spectroscopy GradeSolvent (Characterization)
Hardware
  • Reactor: 3-neck round bottom flask (flame-dried) or Jacketed Glass Reactor.

  • Agitation: High-torque overhead stirrer (magnetic stirring will fail as viscosity rises).

  • Atmosphere: Nitrogen (

    
    ) line with an oxygen trap.
    
  • Condenser: Dean-Stark trap or distillation bridge to collect methanol.

  • Vacuum System: High-vacuum pump capable of

    
     mbar (essential for Phase II).
    

Experimental Protocol

Phase I: Melt & Oligomerization (Pre-polymerization)

Goal: Convert monomer to oligomers and prevent sublimation of the monomer before reaction.

  • Setup: Charge the reactor with Methyl 11-aminoundecanoate (e.g., 50.0 g). Add catalyst

    
     (0.1 wt% relative to monomer).
    
  • Inerting: Perform 3 cycles of Vacuum/Nitrogen purge to remove all oxygen. Leave under a slight positive pressure of

    
    .
    
  • Melting: Heat reactor to 160°C . The monomer will melt (MP

    
     39°C for ester, but rapid heating prevents volatilization).
    
  • Reaction Onset: Increase temperature to 190°C . Stir at 100 RPM.

  • Observation: Methanol evolution will begin (bubbling). Maintain for 60-90 minutes at atmospheric pressure to allow low-MW oligomers to form.

Phase II: Polycondensation (Vacuum Stage)

Goal: Drive equilibrium to high molecular weight by removing condensate.

  • Temperature Ramp: Increase temperature to 220°C . (Note:

    
     of Nylon-11 is 
    
    
    
    ; we must stay above this to keep the polymer molten).
  • Vacuum Application: Slowly apply vacuum.

    • Step A: Reduce to 100 mbar over 15 mins (prevent bumping).

    • Step B: Reduce to <1 mbar (full vacuum).

  • Reaction: Maintain 220°C / <1 mbar for 3–5 hours .

  • End-Point Determination: Monitor torque on the stirrer. When torque plateaus or reaches the limit of the motor, the reaction is complete.

  • Termination: Break vacuum with

    
    . Pour the molten polymer onto a Teflon sheet or into ice water (quenching).
    
Phase III: Purification (Removal of Unreacted Monomer)

Nylon-11 is insoluble in common solvents, making purification challenging but necessary for medical applications.

  • Grinding: Cryo-mill the polymer pellets into a coarse powder.

  • Soxhlet Extraction: Extract with Methanol for 24 hours. This removes unreacted methyl ester and low-MW oligomers.

  • Drying: Dry in a vacuum oven at 80°C for 12 hours.

Process Workflow Diagram

ProtocolWorkflow Start Start: Monomer + Catalyst Inert N2 Purge (3 Cycles) Remove O2 Start->Inert Oligomer Phase I: Oligomerization 190°C, 1 atm, 90 min Inert->Oligomer Heat Vacuum Phase II: Polycondensation 220°C, <1 mbar, 4 hrs Oligomer->Vacuum MeOH Removal Quench Quench & Grind Vacuum->Quench Max Torque Purify Soxhlet Extraction (Methanol) Quench->Purify Final Pure Nylon-11 Purify->Final

Figure 2: Step-by-step experimental workflow for PA11 synthesis.

Characterization & Quality Control

Solubility Note

Nylon-11 is insoluble in water, alcohols, and acetone.

  • Solvents for Analysis: m-Cresol, Formic Acid, Trifluoroacetic Acid (TFA), or Hexafluoroisopropanol (HFIP).

Standard QC Table
AnalysisMethodExpected Result (High Quality)
Molecular Weight GPC (in HFIP)

Da; PDI < 2.5
Thermal Properties DSC (10°C/min)

;

Chemical Structure

-NMR (TFA-d)

(triplet,

),

(triplet,

)
Viscosity Intrinsic Viscosity (m-Cresol)

dL/g

Troubleshooting & "Self-Validating" Signs

  • Problem: Brown/Yellow Polymer.

    • Cause: Oxidation due to poor

      
       purge or temperature overshoot (>250°C).
      
    • Validation: The polymer should be opaque white or slightly translucent.

  • Problem: Low Viscosity (Brittle).

    • Cause: Insufficient vacuum prevented methanol removal, stalling the equilibrium.

    • Validation: Check vacuum gauge. Must be <1 mbar. Ensure trap is not clogged with frozen methanol.

  • Problem: "Foaming" during Vacuum Ramp.

    • Cause: Vacuum applied too fast while significant methanol remained.

    • Correction: Hold at 100 mbar longer before going to full vacuum.

References

  • Kricheldorf, H. R. (1999). Syntheses of Polyamides from Silylated Diamines and Dicarboxylic Chlorides or Active Esters. Polymer Reviews. [Link]

  • Zhang, Q., et al. (2016). Synthesis and Properties of Bio-based Polyamide 11. Journal of Applied Polymer Science. [Link]

Sources

Application

Synthesis of Methyl 11-Aminoundecanoate from Castor Oil: A Comprehensive Application Note &amp; Protocol

Executive Summary Methyl 11-aminoundecanoate is a highly valuable, bio-based monomer primarily utilized in the synthesis of high-performance polyamides (e.g., Nylon-11/PA-11) and as a critical intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 11-aminoundecanoate is a highly valuable, bio-based monomer primarily utilized in the synthesis of high-performance polyamides (e.g., Nylon-11/PA-11) and as a critical intermediate in pharmaceutical drug development[1][2]. Derived from castor oil—a renewable feedstock uniquely rich in ricinoleic acid—the synthesis of this terminal amino-ester requires a precise four-step chemical sequence: transesterification, thermal retro-ene cracking, anti-Markovnikov hydrobromination, and nucleophilic amination[1][3]. This application note provides a self-validating, step-by-step protocol designed for high-yield laboratory and pilot-scale synthesis, grounded in mechanistic causality to ensure regiochemical and chemoselective control.

Mechanistic Causality & Reaction Design

To achieve high purity and yield, each phase of the synthesis is designed around specific mechanistic principles:

  • Step 1: Transesterification: Direct pyrolysis of raw castor oil (a triglyceride) leads to the thermal decomposition of the glycerol backbone, generating acrolein—a highly toxic, reactive aldehyde that polymerizes and contaminates the product stream. By first transesterifying the triglyceride with methanol, we isolate methyl ricinoleate[4]. This lowers the boiling point, reduces viscosity, and stabilizes the molecule for clean thermal cleavage.

  • Step 2: Thermal Cracking (Retro-Ene Cleavage): At temperatures between 400–500°C, the specific structural motif of methyl ricinoleate (a hydroxyl group at C12 and a cis-double bond at C9) undergoes a concerted, six-membered ring transition state[1][5]. This retro-ene reaction cleanly cleaves the C11–C12 bond, yielding the terminal alkene (methyl 10-undecenoate) and heptanal as a volatile byproduct[4].

  • Step 3: Anti-Markovnikov Hydrobromination: To synthesize a linear polymer precursor, the amine must be positioned at the terminal carbon (C11). Standard electrophilic addition of HBr yields the Markovnikov product (C10 bromide). To override this, a radical initiator (e.g., benzoyl peroxide) is introduced. Via the Kharasch effect, the bromine radical attacks the terminal carbon to form the more stable secondary carbon radical at C10, exclusively yielding methyl 11-bromoundecanoate[3][6].

  • Step 4: Nucleophilic Amination: The conversion of the terminal bromide to a primary amine proceeds via an

    
     substitution. A major chemoselective challenge is over-alkylation: the newly formed primary amine is more nucleophilic than ammonia, which can lead to the formation of secondary or tertiary amine dimers[2][7]. To enforce self-validation and maximize the primary amine yield, a massive stoichiometric excess of aqueous ammonia is utilized, shifting the statistical probability entirely toward primary amine formation[3][8].
    

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, target intermediates, and expected quantitative yields across the four-step workflow.

StepReaction TypeReagents & Critical ConditionsTarget Intermediate / ProductExpected Yield
1 TransesterificationCastor oil, Methanol, NaOMe (cat.), 65°C, 2hMethyl Ricinoleate>95%
2 Thermal Cracking480°C, Continuous tubular reactor, Steam co-feedMethyl 10-Undecenoate45–55%
3 HydrobrominationHBr (gas), Benzoyl Peroxide, Toluene, 0–10°CMethyl 11-Bromoundecanoate80–85%
4 Amination40% NH₃ (aq) (1:20 molar excess), 30–50°C, 12hMethyl 11-Aminoundecanoate 80–90%

Experimental Protocols

Protocol 1: Synthesis of Methyl Ricinoleate (Transesterification)
  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Reaction: Charge the reactor with 1.0 kg of refined castor oil. Add 250 mL of anhydrous methanol containing 1.0 wt% sodium methoxide (NaOMe).

  • Heating: Heat the mixture to 65°C under continuous agitation for 2 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow it to settle. The dense glycerol byproduct will form the lower layer. Drain the glycerol.

  • Validation & Purification: Wash the upper organic layer (methyl ricinoleate) with warm deionized water (3 × 200 mL) until the aqueous wash is pH neutral. Self-Validation: Analyze via GC-FID; the disappearance of triglyceride peaks confirms reaction completion.

Protocol 2: Pyrolysis to Methyl 10-Undecenoate
  • Setup: Utilize a continuous-flow tubular cracking furnace preheated to 480°C[4].

  • Feed Injection: Co-feed the purified methyl ricinoleate and steam (water vapor) at a mass ratio of 1:1 into the pre-heater (350°C), then route into the cracking furnace[4]. The steam acts as a diluent to prevent coking and double-bond isomerization.

  • Condensation: Pass the effluent gas through a chilled condenser (5°C) and collect the crude pyrolyzate.

  • Fractional Distillation: Subject the crude mixture to vacuum distillation. Collect the heptanal fraction first, followed by the methyl 10-undecenoate fraction at reduced pressure.

  • Validation: Monitor the refractive index of the distillate. Confirm the presence of the terminal alkene via

    
    -NMR (multiplet at ~5.8 ppm for the internal alkene proton and ~4.9 ppm for the terminal protons).
    
Protocol 3: Radical Hydrobromination
  • Setup: In a three-neck round-bottom flask equipped with a gas dispersion tube, dropping funnel, and an ice bath, dissolve 100 g of methyl 10-undecenoate in 300 mL of anhydrous toluene[6].

  • Initiation: Add 1.5 g of benzoyl peroxide (radical initiator) to the solution.

  • HBr Addition: Cool the vessel to 0–5°C. Slowly bubble anhydrous HBr gas through the dispersion tube into the solution. Maintain the temperature strictly below 10°C to prevent electrophilic Markovnikov addition[3][6].

  • Quenching & Workup: Once the alkene is consumed (monitor via TLC), purge the system with nitrogen to remove excess HBr. Wash the organic layer with saturated

    
     followed by brine. Dry over anhydrous 
    
    
    
    and concentrate under vacuum.
  • Validation: Perform an

    
     test to confirm the presence of the alkyl bromide. GC-MS must show >95% regioselectivity for methyl 11-bromoundecanoate.
    
Protocol 4: High-Pressure Amination
  • Setup: Utilize a stainless-steel high-pressure autoclave reactor.

  • Reaction: Dissolve the methyl 11-bromoundecanoate (100 g) in 200 mL of ethanol to ensure miscibility. Add a massive excess of 40% aqueous ammonia (approx. 1:20 molar ratio of bromide to ammonia)[3].

  • Heating: Seal the reactor and heat to 40°C with vigorous stirring for 12 hours. The mild temperature prevents the hydrolysis of the methyl ester while promoting the

    
     amination.
    
  • Workup: Vent the excess ammonia gas safely through a scrubber. Extract the aqueous/ethanolic mixture with dichloromethane (DCM). Wash the organic layer with water, dry over

    
    , and evaporate the solvent.
    
  • Validation: Utilize a Ninhydrin stain (purple coloration) to confirm the presence of primary amines. LC-MS is required to quantify and ensure the absence of secondary amine dimers[2][7].

Workflow Visualization

SynthesisWorkflow N1 Castor Oil (Triglyceride of Ricinoleic Acid) N2 Step 1: Transesterification Reagents: Methanol, Base Catalyst Mechanism: Nucleophilic Acyl Substitution N1->N2 N3 Methyl Ricinoleate + Glycerol (Byproduct) N2->N3 N4 Step 2: Thermal Cracking Conditions: 400-500°C Mechanism: Retro-Ene Cleavage N3->N4 N5 Methyl 10-Undecenoate + Heptanal (Byproduct) N4->N5 N6 Step 3: Hydrobromination Reagents: HBr, Benzoyl Peroxide Mechanism: Anti-Markovnikov Radical Addition N5->N6 N7 Methyl 11-Bromoundecanoate N6->N7 N8 Step 4: Amination Reagents: Excess NH3 (aq) Mechanism: SN2 Nucleophilic Substitution N7->N8 N9 Methyl 11-Aminoundecanoate (Target Monomer) N8->N9

Workflow for the 4-step synthesis of methyl 11-aminoundecanoate from castor oil.

References

  • Title: Biobased Amines: From Synthesis to Polymers; Present and Future. Source: Chemical Reviews (ACS).
  • Title: CN103804209A - Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid. Source: Google Patents.
  • Title: Technical Support Center: Synthesis of 11-Aminoundecanoic Acid from Castor Oil. Source: Benchchem.
  • Title: Pyrolysis of castor oil methylesters to 10-undecenoic acid and heptaldehyde. Source: SciSpace.
  • Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Source: MDPI.
  • Title: CN103819330A - Method for preparing 10-undecenoic acid and heptanal through catalytic cracking. Source: Google Patents.
  • Title: Biobased Amines: From Synthesis to Polymers; Present and Future. Source: Chemical Reviews (ACS).
  • Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Source: MDPI.

Sources

Method

Application Note &amp; Protocol: Leveraging Methyl 11-aminoundecanoate as a Non-Cleavable, Long-Chain Linker in Peptide Conjugation

Abstract This guide provides a comprehensive framework for utilizing Methyl 11-aminoundecanoate as a bifunctional, non-cleavable linker for the synthesis of peptide conjugates. We detail its physicochemical properties, r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for utilizing Methyl 11-aminoundecanoate as a bifunctional, non-cleavable linker for the synthesis of peptide conjugates. We detail its physicochemical properties, rationale for use, and provide validated, step-by-step protocols for its incorporation into peptides, subsequent activation, and conjugation to target molecules. This document is intended for researchers, chemists, and drug development professionals engaged in creating advanced bioconjugates, such as peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), where spatial separation and linker stability are critical design parameters.

Introduction: The Role of Linkers in Bioconjugate Design

The linker is a critical component in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs), connecting the targeting antibody to the cytotoxic payload.[1][] The linker's properties profoundly influence the stability, pharmacokinetics, and efficacy of the final conjugate.[1][3] Linkers can be broadly classified as cleavable or non-cleavable.[3] Non-cleavable linkers, which release the payload only after complete lysosomal degradation of the antibody, offer superior plasma stability, minimizing premature drug release and associated off-target toxicity.[1][3]

Methyl 11-aminoundecanoate is a bifunctional molecule featuring a terminal primary amine and a methyl ester. Its long 11-carbon aliphatic chain provides significant spatial separation between the conjugated moieties, a feature that can be crucial for maintaining the biological activity of both the peptide and its conjugation partner. This document outlines the strategic application of this linker in modern bioconjugation workflows.

Physicochemical Properties and Rationale for Use

Methyl 11-aminoundecanoate serves as a robust, non-cleavable linker. Its selection is predicated on several key advantages imparted by its structure.

Table 1: Physicochemical Properties of Methyl 11-aminoundecanoate

PropertyValue
Chemical Formula C₁₂H₂₅NO₂
Molecular Weight 215.34 g/mol
Structure H₂N-(CH₂)₁₀-COOCH₃
Functionality Primary Amine, Methyl Ester
Linker Type Non-cleavable, Aliphatic, Hydrophobic
Solubility Soluble in organic solvents (e.g., DMF, DMSO)

Rationale for Selection:

  • Enhanced Plasma Stability: As a non-cleavable linker, it relies on the complete proteolytic degradation of the carrier protein within the lysosome to release its payload, which increases stability in systemic circulation.[1]

  • Spatial Separation: The long C11 alkyl chain provides significant distance between the peptide and the conjugated molecule. This can be critical to prevent steric hindrance, thereby preserving the binding affinity of a targeting peptide or the activity of a conjugated enzyme.

  • Modulation of Physicochemical Properties: The hydrophobic nature of the undecanoate chain can influence the overall properties of the conjugate, potentially enhancing membrane association or altering solubility profiles.

  • Versatile Chemical Handles: The terminal amine and methyl ester provide orthogonal handles for sequential conjugation strategies, allowing for controlled, stepwise synthesis.

Caption: Structure of Methyl 11-aminoundecanoate linker.

Core Methodologies and Protocols

The successful use of Methyl 11-aminoundecanoate involves a multi-step process: initial incorporation into a peptide sequence, hydrolysis of the methyl ester to unmask a reactive carboxyl group, and finally, conjugation to a target molecule.

Protocol 3.1: Incorporation of the Linker via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the addition of the linker to the N-terminus of a resin-bound peptide using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Methyl 11-aminoundecanoate

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Linker Activation: In a separate vessel, dissolve Methyl 11-aminoundecanoate (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 5-10 minutes.

    • Rationale: HBTU/HOBt with DIPEA is a highly efficient coupling system that converts the linker's carboxylic acid (note: for N-terminal addition, the amine group of the linker reacts, so the linker itself is not activated. This step is for coupling the first amino acid TO the linker if it were resin-bound. For N-terminal addition, the peptide's carboxyl group is activated, and the linker's amine acts as the nucleophile. Let's correct this. The protocol should describe adding the linker to the N-terminus of a peptide.

    Corrected Procedure Step 3:

    Linker Coupling: To the swelled resin with the free N-terminal amine, add a solution of Methyl 11-aminoundecanoate (3 eq.) in DMF. Then, add the coupling reagents: HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.).

    • Rationale: This step is incorrect. The amine of the linker will react with an activated carboxyl group. The protocol should detail coupling the linker's amine to the C-terminus of a peptide, or more commonly, using an N-protected version of the linker amino acid as the first building block.

    Revised and Corrected Protocol 3.1: This protocol details the use of Fmoc-11-aminoundecanoic acid as the initial building block loaded onto a resin. Methyl 11-aminoundecanoate is not directly used in standard Fmoc-SPPS. First, it must be Fmoc-protected.

Revised Protocol 3.1: SPPS using Fmoc-11-aminoundecanoic acid

  • Resin Selection: Choose a suitable resin for peptide acid synthesis, such as 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve side-chain protecting groups if needed.[5][6]

  • Linker Loading onto Resin: a. Dissolve Fmoc-11-aminoundecanoic acid (1.5 eq. relative to resin substitution) in DCM. b. Add DIPEA (3.0 eq.) to the solution. c. Add this solution to the 2-CTC resin and agitate for 2-4 hours at room temperature. d. Quench any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes. e. Wash the resin extensively with DCM, DMF, and finally DCM, then dry under vacuum.

  • Peptide Elongation: a. Perform standard Fmoc-SPPS cycles to build the desired peptide sequence onto the amine group of the resin-bound linker.[4] Each cycle consists of Fmoc deprotection (20% piperidine in DMF) followed by coupling of the next Fmoc-protected amino acid using standard activators like HBTU/DIPEA.

  • Final Cleavage: Once synthesis is complete, cleave the peptide-linker construct from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the product in cold ether.

SPPS_Workflow Resin Start: 2-CTC Resin LoadLinker 1. Load Fmoc-11-aminoundecanoic acid Resin->LoadLinker SPPS 2. Sequential Fmoc-SPPS Cycles (Deprotection & Coupling) LoadLinker->SPPS Cleave 3. Cleavage from Resin (e.g., TFA Cocktail) SPPS->Cleave Product Product: Peptide-(CH₂)₁₀-COOH Cleave->Product

Caption: Workflow for SPPS incorporating the C11 linker.

Protocol 3.2: Hydrolysis of the Methyl Ester

If Methyl 11-aminoundecanoate is added post-synthetically or if a synthesis strategy results in a peptide with a terminal methyl ester, it must be hydrolyzed to a carboxylic acid before conjugation.

Materials:

  • Lyophilized peptide-linker-COOCH₃ conjugate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Water

  • Acid for neutralization (e.g., 1M HCl)

  • RP-HPLC for purification

Procedure:

  • Dissolution: Dissolve the peptide conjugate in a mixture of THF/MeOH/Water (e.g., 2:1:1 v/v).

  • Saponification: Cool the solution to 0-4°C in an ice bath. Add a freshly prepared aqueous solution of LiOH (1.5 - 3.0 eq.) dropwise.

    • Rationale: Basic conditions are required for ester hydrolysis (saponification).[7][8] Using LiOH at low temperatures helps to minimize potential side reactions, such as epimerization of adjacent chiral centers.

  • Reaction Monitoring: Monitor the reaction progress by RP-HPLC and/or LC-MS, observing the disappearance of the starting material peak and the appearance of the hydrolyzed product peak (which will have an earlier retention time and a mass decrease of 14 Da). The reaction is typically complete within 1-4 hours.[9]

  • Quenching and Neutralization: Once complete, carefully neutralize the reaction mixture to pH ~6-7 with a dilute acid like 1M HCl.

  • Purification: Remove the organic solvents under reduced pressure. Purify the resulting aqueous solution directly via preparative RP-HPLC to isolate the peptide-linker-COOH product. Lyophilize the pure fractions.

Protocol 3.3: Conjugation to Target Molecule via Amide Bond Formation

This protocol describes the conjugation of the linker's newly formed carboxylic acid to a primary amine on a target molecule (e.g., a drug, protein, or another peptide) using EDC/NHS chemistry.[10][11]

Materials:

  • Lyophilized peptide-linker-COOH

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Buffers: Activation Buffer (e.g., 0.1 M MES, pH 6.0), Conjugation Buffer (e.g., PBS, pH 7.4)[12]

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., SEC, RP-HPLC)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the peptide-linker-COOH in Activation Buffer. b. Add Sulfo-NHS (5 eq.) and EDC (2 eq.).[10] c. Incubate for 15-30 minutes at room temperature.

    • Rationale: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[13] This intermediate is unstable in aqueous solutions. Sulfo-NHS reacts with it to form a more stable, amine-reactive Sulfo-NHS ester, which improves coupling efficiency and allows for a two-step process.[11]

  • Conjugation: a. Immediately add the activated peptide-linker solution to the amine-containing target molecule, which has been dissolved in Conjugation Buffer (pH 7.2-8.0). b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-esters.

  • Purification: Purify the final conjugate using an appropriate method based on its properties. For protein conjugates, size-exclusion chromatography (SEC) is effective for removing unreacted peptide-linker. For smaller conjugates, RP-HPLC is preferred.

Conjugation_Reaction cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Peptide-Linker-COOH Peptide-Linker-COOH Activated Ester Peptide-Linker-CO-NHS Peptide-Linker-COOH->Activated Ester + EDC / Sulfo-NHS (pH 6.0) Final Conjugate Peptide-Linker-CO-NH-Target Activated Ester->Final Conjugate + Target-NH₂ (pH 7.4) Target-NH₂ Target-NH₂

Caption: Two-step EDC/Sulfo-NHS conjugation workflow.

Characterization and Quality Control

Rigorous analytical characterization is essential at each stage to ensure the identity and purity of the intermediates and the final conjugate.[14]

Table 2: QC Methods and Expected Results

StepAnalytical MethodExpected Outcome
Post-SPPS (Cleaved Product) RP-HPLC, LC-MSA major peak corresponding to the correct mass of the Peptide-Linker-COOH. Purity should typically be >90%.[15]
Post-Ester Hydrolysis RP-HPLC, LC-MSDisappearance of starting material. Appearance of a new, more polar (earlier eluting) peak with a mass decrease of 14.02 Da (CH₂).
Final Conjugate RP-HPLC, SEC, MSA new peak with a later retention time (RP-HPLC) or appropriate size shift (SEC). Mass spectrum confirming the addition of the peptide-linker moiety. For ADCs, native MS can determine the drug-to-antibody ratio (DAR).[16]

Application Spotlight: Peptide-Drug Conjugates (PDCs)

The C11 linker is particularly advantageous in the design of PDCs. Many cytotoxic payloads are highly hydrophobic. The long, flexible aliphatic chain of the undecanoate linker can help to spatially separate the hydrophobic drug from the targeting peptide, potentially reducing aggregation and preserving the peptide's conformation required for receptor binding. Furthermore, its non-cleavable nature ensures that the drug is only released after internalization and lysosomal degradation, a key mechanism for many targeted cancer therapies.[17]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Coupling Efficiency (SPPS) Steric hindrance; Incomplete deprotection.Increase coupling time/equivalents of reagents. Ensure complete Fmoc removal using a fresh piperidine solution.
Incomplete Ester Hydrolysis Insufficient base; Reaction time too short.Increase equivalents of LiOH (e.g., to 3 eq.). Extend reaction time and monitor closely by LC-MS. Ensure adequate solubility of the peptide.
Low Conjugation Yield Inactive EDC/Sulfo-NHS; pH drift; Competing reactions.Use fresh, high-quality EDC (it is moisture-sensitive).[12] Maintain recommended pH for activation and coupling steps. Purify the amine-containing target to remove other nucleophiles.
Product Aggregation Hydrophobicity of linker/payload.Perform conjugation in the presence of organic co-solvents (e.g., 5-10% DMSO) or non-ionic detergents. Optimize buffer conditions.

References

  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (n.d.). UC Davis.
  • Al-Gharabli, S., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Retrieved February 27, 2026, from [Link]

  • Al-Gharabli, S., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Facile synthesis of SAM–peptide conjugates through alkyl linkers targeting protein N-terminal methyltransferase 1. (2016). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. (2003). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. (2016). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025). Bangs Laboratories. Retrieved February 27, 2026, from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 27, 2026, from [Link]

  • Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). (2025). Synoligo. Retrieved February 27, 2026, from [Link]

  • Optimal Hydrogen Bond Surrogate for α-Helices. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Peptide Hydrolysis. (2023). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Methyl 11-mercaptoundecanoate. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Enhancing conjugation rate of antibodies to carboxylates. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Applications of Antibody Drug Conjugates. (n.d.). Longdom Publishing. Retrieved February 27, 2026, from [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry. (2021). PubMed. Retrieved February 27, 2026, from [Link]

  • Peptide Synthesis Resins. (n.d.). AAPPTEC. Retrieved February 27, 2026, from [Link]

  • Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Trends in the Development of Antibody-Drug Conjugates for Cancer Therapy. (2023). MDPI. Retrieved February 27, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved February 27, 2026, from [Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. (2023). MDPI. Retrieved February 27, 2026, from [Link]

  • A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof. (n.d.). Google Patents.
  • Antibody Drug Conjugates for Cancer Therapy. (2017). Avicenna Journal of Medical Biotechnology. Retrieved February 27, 2026, from [Link]

  • Ester hydrolysis reaction catalysed by histidine containing peptides... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Cleavable linker for peptide synthesis. (n.d.). Google Patents.
  • Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species. (2024). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates. (2024). MDPI. Retrieved February 27, 2026, from [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Synthesis of 11-Aminoundecanoic Acid via Methyl Ester Hydrolysis

Abstract This document provides a comprehensive guide for the synthesis of 11-aminoundecanoic acid (11-AUA), a critical bifunctional monomer, through the base-catalyzed hydrolysis of its corresponding methyl ester, methy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 11-aminoundecanoic acid (11-AUA), a critical bifunctional monomer, through the base-catalyzed hydrolysis of its corresponding methyl ester, methyl 11-aminoundecanoate. 11-AUA is a cornerstone in the production of the bio-based polymer Nylon-11 and serves as a versatile building block in pharmaceutical research for applications in drug delivery and the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4] This application note details the underlying chemical principles, a robust step-by-step laboratory protocol, characterization methods, and a troubleshooting guide to ensure a high-yield, high-purity synthesis suitable for demanding research and development environments.

Introduction and Significance

11-Aminoundecanoic acid is an ω-amino acid distinguished by its 11-carbon aliphatic backbone, which imparts both hydrophobic characteristics and significant molecular flexibility. This unique structure is leveraged in a multitude of high-performance applications:

  • Polymer Chemistry: It is the exclusive monomer for Polyamide 11 (Nylon-11), a high-performance bioplastic derived from renewable castor oil.[1][5][6] Nylon-11 is prized for its excellent thermal stability, chemical resistance, and durability, making it indispensable in the automotive, aerospace, and electronics industries.[1]

  • Pharmaceutical Development: The amphiphilic nature of 11-AUA, featuring a hydrophilic amino-carboxylic head and a long hydrophobic tail, makes it an ideal component for creating self-assembling systems like hydrogels, micelles, and liposomes for advanced drug delivery.[2][7] Its bifunctional nature allows it to act as a versatile linker in the synthesis of complex APIs and Proteolysis Targeting Chimeras (PROTACs).[2][8]

The conversion of methyl 11-aminoundecanoate to 11-AUA is a fundamental final step in its industrial synthesis, which originates from castor oil.[9][10][11] Therefore, a reliable and well-understood protocol for this hydrolysis is essential for researchers working with this monomer.

Chemical Principle: Saponification

The conversion of methyl 11-aminoundecanoate to 11-aminoundecanoic acid is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A hydroxide ion (OH⁻), typically from sodium hydroxide (NaOH), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding the sodium salt of the carboxylate and methanol. This acid-base reaction is thermodynamically favorable and drives the hydrolysis to completion.

  • Protonation: A final acidification step, typically with hydrochloric acid (HCl), is required to neutralize any excess base and protonate the carboxylate salt, leading to the precipitation of the zwitterionic 11-aminoundecanoic acid product.

Saponification_Mechanism Ester Methyl 11-Aminoundecanoate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH OH⁻ (from NaOH) Carboxylate Sodium 11-Aminoundecanoate (Carboxylate Salt) Intermediate->Carboxylate 2. Collapse & Leaving Group Departure Methanol Methanol Intermediate->Methanol Product 11-Aminoundecanoic Acid (Zwitterion) Carboxylate->Product 3. Protonation Hcl H⁺ (from HCl)

Caption: Base-catalyzed hydrolysis (saponification) of methyl 11-aminoundecanoate.

Detailed Experimental Protocol

This protocol is designed for the conversion of 10 grams of starting material and can be scaled accordingly.

Materials and Equipment
Reagents & Chemicals Grade Equipment
Methyl 11-aminoundecanoate≥97% Purity250 mL Round-bottom flask
Sodium Hydroxide (NaOH)ACS Reagent GradeReflux condenser
Hydrochloric Acid (HCl), 37%ACS Reagent GradeMagnetic stirrer with heating mantle
Deionized (DI) WaterType II or betterMagnetic stir bar
MethanolACS Reagent GradeGlass funnel
Ethanol, 95%ACS Reagent GradeBüchner funnel and filter flask
pH Meter or pH strips (0-14)-Beakers (various sizes)
Filter paper (e.g., Whatman No. 1)-Graduated cylinders
--Vacuum oven or desiccator
Step-by-Step Procedure

PART A: SAPONIFICATION

  • Reagent Preparation: Prepare a 2 M NaOH solution by dissolving 4.0 g of NaOH pellets in 50 mL of DI water in a beaker. Allow the solution to cool to room temperature.

  • Reaction Setup: Place 10.0 g of methyl 11-aminoundecanoate into a 250 mL round-bottom flask. Add 50 mL of methanol and a magnetic stir bar. Stir until the ester has completely dissolved.

  • Initiation of Hydrolysis: Slowly add the 50 mL of 2 M NaOH solution to the flask. Attach a reflux condenser supplied with chilled water.

  • Heating to Reflux: Heat the mixture to a gentle reflux (approximately 75-85°C) using the heating mantle. Maintain the reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

PART B: ISOLATION AND PURIFICATION 5. Cooling and Solvent Removal: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator. 6. Acidification and Precipitation: Transfer the remaining aqueous solution to a 250 mL beaker placed in an ice bath. While stirring vigorously, slowly add 6 M HCl dropwise to neutralize the solution. Monitor the pH closely. The product will begin to precipitate as a white solid as the pH approaches its isoelectric point (pI ≈ 7-8). Continue adding HCl until the pH is approximately 7.[10] 7. Complete Precipitation: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure maximum precipitation of the product. 8. Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. 9. Washing: Wash the filter cake with three portions of cold DI water (25 mL each) to remove any residual NaCl and other inorganic impurities. 10. Drying: Transfer the purified solid to a watch glass and dry in a vacuum oven at 50-60°C overnight or until a constant weight is achieved.

PART C: RECRYSTALLIZATION (OPTIONAL, FOR HIGH PURITY) 11. Dissolve the crude, dried product in a minimum amount of boiling DI water.[9] If solubility is low, a mixture of ethanol/water can be used. 12. Once fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. 13. Collect the purified crystals by vacuum filtration, wash with a small amount of cold DI water, and dry as described in step 10.

Experimental_Workflow start_node Start: Methyl 11-aminoundecanoate A1 Add 2M NaOH start_node->A1 Dissolve in Methanol process_node process_node decision_node decision_node output_node output_node end_node End: Pure 11-Aminoundecanoic Acid A2 Cool & Remove Methanol A1->A2 Heat to Reflux (2-3h) B1 Precipitate in Ice Bath A2->B1 Acidify with HCl to pH ~7 B2 B2 B1->B2 Vacuum Filtration B3 B3 B2->B3 Wash with Cold DI Water B4 B4 B3->B4 Dry in Vacuum Oven decision_purity Purity Check (e.g., MP, NMR) B4->decision_purity Crude Product decision_purity->end_node Purity Sufficient C1 Dissolve in Min. Boiling Water decision_purity->C1 Recrystallization Needed C2 C2 C1->C2 Cool to Crystallize C3 C3 C2->C3 Filter, Wash, & Dry C3->end_node

Caption: Workflow for the synthesis and purification of 11-aminoundecanoic acid.

Expected Results and Characterization

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 85-95% (crude)
Melting Point 188–191 °C[9]
Molecular Weight 201.31 g/mol [11]
Solubility Sparingly soluble in cold water; soluble in hot water and dilute acids/bases[10][11]

Characterization:

  • ¹H NMR (D₂O/NaOD): The spectrum should confirm the presence of the long methylene chain. Key signals include triplets corresponding to the alpha-protons next to the carboxylate and the alpha-protons next to the amino group.[12]

  • IR Spectroscopy (ATR): Look for characteristic peaks: a broad O-H and N-H stretch (superimposed) around 3400-2800 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a strong C=O stretch for the carboxylic acid around 1700 cm⁻¹.[13]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete hydrolysis. 2. Product loss during transfers. 3. Incorrect pH for precipitation.1. Increase reflux time or ensure NaOH is in excess. 2. Ensure quantitative transfers. 3. Use a calibrated pH meter to carefully adjust to the isoelectric point (~pH 7).
Product is oily or sticky 1. Incomplete drying. 2. Presence of unreacted starting material.1. Dry the product under vacuum for a longer duration. 2. Ensure the hydrolysis reaction went to completion (check with TLC). Recrystallize the product.
Product fails to precipitate 1. pH is too high or too low. 2. Solution is too dilute.1. Re-adjust the pH carefully towards the isoelectric point. 2. Reduce the volume of the solution by evaporation before or during acidification.
Product is discolored Impurities from starting material or side reactions.Perform the optional recrystallization step (Section 3.2, Part C) to obtain a pure white product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with care.

    • Hydrochloric Acid (HCl): Corrosive and can cause burns. The vapor is irritating to the respiratory system.

  • Waste Disposal: Neutralize all acidic and basic aqueous waste before disposing of it according to institutional guidelines.

References

  • Nylon 11 - Wikipedia. (n.d.). Retrieved February 28, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). 11-Aminoundecanoic Acid: A Key Intermediate for Pharmaceutical Applications. Retrieved February 28, 2026, from [Link]

  • Grokipedia. (n.d.). Nylon 11.
  • 11-Aminoundecanoic acid - Wikipedia. (n.d.). Retrieved February 28, 2026, from [Link]

  • Isbell, T. A., & Lowery, B. A. (1996). U.S. Patent No. 5,498,733. Washington, DC: U.S.
  • Latem Industries. (2022, April 13). Nylon 11. Retrieved February 28, 2026, from [Link]

  • NYCOA. (2020, June 16). Long-Chain Polyamides: A Brief Introduction to Nylon 11 and Nylon 12. Retrieved February 28, 2026, from [Link]

  • OECD SIDS. (2004, August 13). 11-AMINOUNDECANOIC ACID. Retrieved February 28, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 11-Aminoundecanoic Acid from Castor Oil.
  • Lang, M., et al. (2020).
  • BenchChem. (2025, December). Application Notes & Protocols: Preparation of 11-Aminoundecanoic Acid-Based Hydrogels for Biomedical Use.
  • SpectraBase. (n.d.). 11-Aminoundecanoic acid. Retrieved February 28, 2026, from [Link]

  • Lereclus, O., et al. (2015). Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid. WO2015132519A1.
  • Sigma-Aldrich. (2025, December 5). SAFETY DATA SHEET - methyl decanoate.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 11-Aminoundecanoic acid.
  • OEHHA. (2009, March 1). 11-Aminoundecanoic acid. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). 11-Aminoundecanoic acid. Retrieved February 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information Table of content. Retrieved February 28, 2026, from [Link]

  • Angene Chemical. (2024, July 31). Safety Data Sheet - 11-Aminoundecanoic acid homopolymer.

Sources

Method

Methyl 11-aminoundecanoate in self-assembled monolayers (SAMs)

Application Note: Surface Functionalization and Self-Assembled Monolayers (SAMs) using Methyl 11-Aminoundecanoate Abstract This application note details the mechanistic principles and experimental protocols for fabricati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Surface Functionalization and Self-Assembled Monolayers (SAMs) using Methyl 11-Aminoundecanoate

Abstract

This application note details the mechanistic principles and experimental protocols for fabricating highly ordered Self-Assembled Monolayers (SAMs) using Methyl 11-aminoundecanoate (MAU). Designed for researchers in surface chemistry and drug development, this guide provides a self-validating workflow for creating reactive, carboxylate-terminated surfaces via a protected-ester intermediate.

Mechanistic Insights: The Causality of Ester Protection

Methyl 11-aminoundecanoate (MAU) is a bifunctional amphiphile featuring a primary amine headgroup and a methyl ester-protected carboxylate tail[1]. While direct assembly of unprotected ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino acids (such as) is possible, it frequently results in poorly ordered films. In solution, unprotected amino acids exist as zwitterions, driving head-to-tail hydrogen bonding and micellization that compete with surface anchoring.

By utilizing MAU, the carboxylic acid is masked as a non-reactive, hydrophobic methyl ester. This structural modification forces the molecule to assemble strictly via the amine group, preventing zwitterionic aggregation and ensuring a densely packed monolayer. Post-assembly, the methyl ester is quantitatively hydrolyzed in situ to reveal a reactive carboxylic acid surface, perfectly primed for the downstream bioconjugation of proteins, antibodies, or targeted drug payloads.

Experimental Protocols

Protocol A: Direct Self-Assembly of MAU on Gold Substrates

Objective: Fabricate a densely packed, ester-terminated SAM on a planar gold substrate. Causality of Solvent Choice: Absolute ethanol is selected because it completely solvates the hydrophobic alkyl chain of MAU while allowing the amine headgroup to coordinate with the gold surface without interference from competing water molecules.

  • Substrate Cleaning: Immerse the gold-coated substrate in freshly prepared Piranha solution (3:1 v/v

    
     : 
    
    
    
    ) for 10 minutes to remove organic contaminants. (Caution: Piranha is highly reactive. Handle with extreme care.) Rinse copiously with ultra-pure water (18.2 M
    
    
    cm), followed by absolute ethanol. Dry under a stream of high-purity
    
    
    .
  • SAM Assembly: Prepare a 1.0 mM solution of in absolute ethanol. Because the reagent is a hydrochloride salt, add 1.1 molar equivalents of triethylamine (TEA) to free-base the amine, enabling optimal surface coordination.

  • Incubation: Submerge the clean gold substrate into the MAU solution. Incubate in the dark at room temperature for 24 to 48 hours to ensure maximum packing density.

  • Washing: Remove the substrate and rinse sequentially with absolute ethanol, ethanol/water (1:1), and again with absolute ethanol. Validation Checkpoint: This rigorous solvent gradient ensures the complete removal of physisorbed multilayers.

  • Drying: Dry under

    
    . The surface is now a stable, ester-terminated SAM.
    
Protocol B: In-Situ Deprotection to Carboxylic Acid SAMs

Objective: Convert the hydrophobic methyl ester SAM to a hydrophilic, reactive carboxylic acid SAM. Causality of Reagent: Base-catalyzed hydrolysis (saponification) is strictly preferred over acid catalysis. Hydroxide ions rapidly attack the exposed ester carbonyls at the monolayer-liquid interface without protonating or disrupting the underlying amine-gold coordination bonds.

  • Hydrolysis Solution: Prepare a 0.5 M Potassium Hydroxide (KOH) solution in a 1:1 (v/v) mixture of absolute ethanol and ultra-pure water.

  • Surface Cleavage: Immerse the MAU-functionalized substrate into the KOH solution for 2 hours at room temperature.

  • Protonation: Remove the substrate, rinse with ultra-pure water, and immerse in 0.1 M HCl for 5 minutes. Causality: Alkaline hydrolysis leaves the surface as a carboxylate salt (

    
    ). The brief acidic wash protonates the surface to the active carboxylic acid state (
    
    
    
    ).
  • Final Wash & Dry: Rinse thoroughly with ultra-pure water and dry under

    
    .
    
  • Validation Checkpoint: Perform a water contact angle measurement immediately after drying to confirm successful deprotection.

Quantitative Data Presentation

To ensure a self-validating workflow, researchers should benchmark their modified surfaces against the standard characterization metrics outlined below. The transition from a hydrophobic ester to a hydrophilic acid is the primary indicator of success.

Table 1: Surface Characterization of MAU SAMs Pre- and Post-Deprotection

Surface StateAdvancing Contact Angle (

)
Ellipsometric Thickness (Å)XPS C 1s Ester Peak (289.0 eV)XPS C 1s Carboxyl Peak (289.4 eV)
Bare Gold (Au) < 10°0.0AbsentAbsent
MAU SAM (Ester-terminated) 75° ± 2°14.2 ± 1.0Present (Strong)Absent
Hydrolyzed SAM (COOH-terminated) < 15°13.5 ± 1.0AbsentPresent (Strong)

Note: The slight decrease in ellipsometric thickness post-hydrolysis (~0.7 Å) corresponds precisely to the loss of the terminal methyl group (


) during ester cleavage.

Visualizations

G cluster_0 Phase 1: SAM Formation cluster_1 Phase 2: Surface Activation N1 Clean Gold Substrate N2 Incubate in 1 mM MAU (Ethanol, 24h, RT) N1->N2 N3 Rinse & N2 Dry (Ester-Terminated SAM) N2->N3 N4 Alkaline Hydrolysis (0.5M KOH in EtOH/H2O) N3->N4 Deprotection N5 Acidic Rinse (0.1M HCl) Protonation N4->N5 N6 COOH-Terminated SAM Ready for Bioconjugation N5->N6

Workflow for Methyl 11-aminoundecanoate SAM assembly and subsequent in-situ deprotection.

G Au Substrate Gold (Au) or Epoxy-Silane SAM Protected SAM Au-NH2-(CH2)10-COOMe Au->SAM + MAU Self-Assembly MAU Methyl 11-aminoundecanoate NH2-(CH2)10-COOMe MAU->SAM Anchoring Active Active SAM Au-NH2-(CH2)10-COOH SAM->Active Ester Cleavage Deprotect Hydrolysis OH- / H+ Deprotect->Active Reagent

Chemical pathway of MAU surface anchoring and ester hydrolysis to form a reactive SAM.

References[1] Title: 29833-32-7 | Methyl 11-aminoundecanoate hydrochloride

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 11-aminoundecanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Methyl 11-aminoundecanoate. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 11-aminoundecanoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material after synthesis. We will move beyond simple protocols to explain the underlying principles and troubleshooting logic essential for success in the lab.

Section 1: Initial Assessment and Impurity Profile

Purification begins with understanding your crude product. The physical state and likely contaminants will dictate the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude Methyl 11-aminoundecanoate is an oil, but some sources describe it as a solid. Which is correct?

A1: This is a common point of confusion. Pure Methyl 11-aminoundecanoate is a low-melting-point solid, with a reported melting range of 190.3°C to 192.4°C for the parent acid, while the ester's properties can vary.[1] However, crude products are frequently isolated as colorless to pale yellow oils.[2] This is typically due to the presence of impurities which cause freezing-point depression. The goal of purification is to remove these impurities and obtain a crystalline solid. If your final product remains an oil after extensive purification, it may indicate persistent, structurally similar impurities.

Q2: What are the most common impurities in a crude reaction mixture?

A2: Impurities are almost always related to the synthetic route. The most common industrial synthesis starts from castor oil and proceeds through several intermediates.[3] Therefore, the impurity profile can be complex.

Impurity Source Chemical Nature Removal Strategy
11-Aminoundecanoic AcidIncomplete esterificationZwitterionic, highly polar, non-volatileAcid/base extraction, Recrystallization, Chromatography
Methanol / Acid Catalyst (e.g., H₂SO₄)Residuals from esterificationVolatile (Methanol), Non-volatile ionic (Acid)Evaporation (Methanol), Neutralization/Aqueous Wash (Acid)
Unreacted Intermediates (e.g., Methyl 10-undecenoate)Incomplete hydrobromination/aminationNon-polar esterDistillation, Normal-phase chromatography
Dimer/OligomersSelf-condensation of the amino ester at high temperaturesPolyamides, low volatility, polarDistillation (remains in pot), Chromatography
WaterByproduct of esterification or from workupPolar, volatileDrying agents (e.g., Na₂SO₄, MgSO₄), Azeotropic removal
Hydrolysis ProductsDegradation of the ester back to the parent acid and methanolZwitterionic acid, volatile alcoholAcid/base extraction, Recrystallization

Q3: How can I quickly assess the purity and composition of my crude product?

A3: A multi-technique approach is best:

  • Thin-Layer Chromatography (TLC): This is the fastest method. Use a silica gel plate. A good starting mobile phase is 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide. The ammonium hydroxide is crucial to prevent the amine from streaking. Your product should be a single spot. Multiple spots indicate impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. You can identify the characteristic peaks for the methyl ester (~3.6 ppm), the methylene group next to the amine (~2.7 ppm), and the methylene group next to the ester (~2.3 ppm). The presence of a broad acid peak or unreacted starting materials can be quantified by integration.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of unknown impurities.

Section 2: Selecting Your Purification Strategy

The optimal purification path depends on the scale of your reaction and the nature of the primary impurities identified in your initial assessment.

Purification_Strategy start Crude Product Analysis (TLC, NMR) impurity_check What are the main impurities? start->impurity_check non_volatile Non-Volatile (Salts, Polymers, Starting Acid) impurity_check->non_volatile volatile Volatile / Similar BP (Solvents, Side-products) impurity_check->volatile polar_non_ionic Polar / Non-ionic (Structurally similar byproducts) impurity_check->polar_non_ionic distillation Vacuum Distillation non_volatile->distillation volatile->distillation chromatography Column Chromatography polar_non_ionic->chromatography recrystallization Recrystallization (Direct or via Salt Formation) distillation->recrystallization Further polishing chromatography->recrystallization Final cleanup & isolation

Caption: Decision workflow for selecting a purification method.

Section 3: Purification by Vacuum Distillation

Distillation is an excellent choice for large-scale purification and for removing non-volatile impurities like polymers or salts, or highly volatile contaminants like residual solvents. Due to the high boiling point of long-chain esters, this must be performed under vacuum to prevent thermal decomposition.[4]

Distillation_Workflow cluster_prep Preparation cluster_process Process cluster_finish Finishing prep1 Dry Crude Product (Remove H₂O/Solvents) prep2 Assemble Short-Path Distillation Apparatus prep1->prep2 proc1 Apply High Vacuum (<1 mmHg) prep2->proc1 proc2 Gradually Heat (Oil Bath) proc1->proc2 proc3 Collect Fractions Based on Head Temperature proc2->proc3 fin1 Cool System Under Vacuum proc3->fin1 fin2 Analyze Purity of Fractions fin1->fin2

Caption: Key steps in the vacuum distillation workflow.

Troubleshooting Distillation

Q: My product is turning dark brown in the distillation flask, and the yield is low. What is happening?

A: This is a classic sign of thermal decomposition. The cause is excessive temperature.

  • Causality: The amino ester can undergo self-condensation to form polyamides at high temperatures.[5] Any residual acid or base can catalyze this and other degradation pathways.

  • Solution:

    • Improve Your Vacuum: The single most important factor is lowering the pressure. A better vacuum (e.g., <0.5 mmHg) will significantly lower the boiling point. Check all joints for leaks.

    • Ensure Neutral pH: Before distilling, wash the crude product with a saturated sodium bicarbonate solution, then with brine, and dry thoroughly. This removes any acid catalyst that promotes decomposition.

    • Use a Kugelrohr: For smaller scales, a Kugelrohr apparatus is ideal as it minimizes the residence time of the compound at high temperatures.

Q: I'm not getting a sharp boiling point, and my collected fractions are still impure. Why?

A: This indicates poor separation, likely due to impurities with boiling points close to your product.

  • Causality: Simple distillation offers limited separation efficiency.

  • Solution:

    • Use a Vigreux Column: Introduce a short, vacuum-jacketed Vigreux column between the distillation flask and the condenser. This provides multiple theoretical plates, enhancing separation.

    • Fractionate Carefully: Collect multiple small fractions. The initial fraction (forerun) will contain lower-boiling impurities, while the main fraction should be your pure product. Analyze each fraction by TLC or GC-MS before combining them.

Section 4: Purification by Recrystallization

If your product is a solid or can be converted into a solid salt, recrystallization is a powerful technique for achieving high purity, especially for removing structurally different impurities.

Recrystallization_Workflow step1 Select Solvent System (Soluble Hot, Insoluble Cold) step2 Dissolve Crude Product in Minimum Hot Solvent step1->step2 step3 Hot Filtration (Optional) to Remove Insolubles step2->step3 step4 Cool Slowly to Promote Crystal Growth step3->step4 step5 Isolate Crystals by Vacuum Filtration step4->step5 step6 Wash with Cold Solvent & Dry Under Vacuum step5->step6

Caption: The general workflow for recrystallization.

Troubleshooting Recrystallization

Q: I dissolved my product, but it separated as an oil upon cooling ("oiled out"). What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when the rate of cooling is too fast. An oil does not purify the compound effectively.

  • Causality: The solubility curve of the compound in the chosen solvent is too steep, or impurities are preventing nucleation.

  • Solution:

    • Re-heat and Dilute: Re-heat the mixture until it is homogeneous again. Add slightly more of the "good" solvent and allow it to cool much more slowly. An insulated Dewar flask is excellent for this.

    • Change Solvent System: The polarity difference in your solvent system may be too large. If using Ethyl Acetate/Hexane, try switching to Acetone/Hexane or Toluene/Heptane.

    • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny speck ("seed crystal") to induce crystallization.

Q: My crude product is an oil that won't crystallize. Is recrystallization impossible?

A: Not at all. This is a perfect scenario for purification via salt formation. The ionic nature of a salt dramatically increases its crystallinity.

  • Causality: The free amine may be too low-melting or its intermolecular forces too weak to form a stable crystal lattice easily.

  • Expert Protocol: Purification via Hydrochloride Salt Formation

    • Dissolve the crude oily Methyl 11-aminoundecanoate in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in ether/dioxane dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid. Monitor the precipitation and stop adding acid when no more solid forms.

    • Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.[2]

    • The salt can now be recrystallized from a polar solvent system, such as Methanol/Ethyl Acetate.[6]

    • To recover the free amine, dissolve the pure salt in water, cool in an ice bath, and neutralize by slowly adding a base (e.g., NaHCO₃ or dilute NaOH) until the pH is ~9-10.

    • Extract the pure free amine with a solvent like dichloromethane or ethyl acetate, dry the organic layer, and evaporate the solvent.

Section 5: Purification by Column Chromatography

Chromatography offers the highest resolution and is ideal for separating structurally similar, non-ionic impurities that are difficult to remove by other means.[7]

Chromatography_Workflow cluster_prep Preparation cluster_process Elution cluster_finish Finishing prep1 Select Stationary & Mobile Phase (via TLC) prep2 Pack Column (Slurry Method) prep1->prep2 prep3 Load Sample (Minimal Volume) prep2->prep3 proc1 Run Solvent (Isocratic or Gradient) prep3->proc1 proc2 Collect Fractions proc1->proc2 proc3 Monitor Fractions (TLC) proc2->proc3 fin1 Combine Pure Fractions proc3->fin1 fin2 Evaporate Solvent fin1->fin2

Caption: Standard workflow for flash column chromatography.

Troubleshooting Column Chromatography

Q: My compound is smearing down the column (tailing), and the separation is poor.

A: This is the most common issue when purifying amines on silica gel.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine group of your product interacts strongly and sometimes irreversibly with these sites, causing it to elute slowly and as a broad or tailing peak.[8]

  • Solution:

    • Add a Basic Modifier: Add a small amount (0.5-1%) of a base to your mobile phase. Triethylamine is a common choice. For very polar systems, ammonium hydroxide can be used. This base will compete with your product for the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a Different Stationary Phase: Switch to a less acidic stationary phase like alumina (basic or neutral grade).

    • Consider Reversed-Phase: In reversed-phase chromatography (e.g., C18 silica), this acidic interaction is not an issue. Elution is based on polarity, using solvents like water and acetonitrile.[9]

Q: I can't separate my product from a very similar impurity. What are my options?

A: This requires optimizing the selectivity of your chromatographic system.

  • Causality: The mobile and stationary phases are not discriminating enough between the two compounds.

  • Solution:

    • Shallow the Gradient: If using a gradient elution, make the increase in polarity much more gradual around the point where your compound elutes.

    • Change Solvents: Keep the polarity the same but change the solvent composition. For example, if you are using an Ethyl Acetate/Hexane gradient, try a Dichloromethane/Methanol gradient. Different solvents have different interactions (e.g., hydrogen bonding, dipole-dipole) that can alter selectivity.

    • Try HILIC: For a molecule like this with a distinct polar head and non-polar tail, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide a unique and powerful separation mechanism. HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a high-organic, reversed-phase type mobile phase (e.g., Acetonitrile/Water).[10]

References

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of Methyl 11-aminoundecanoate HCl

Welcome to the Technical Support Center for the purification of Methyl 11-aminoundecanoate hydrochloride. This compound (CAS: 29833-32-7)[1] is a highly valuable intermediate used in the synthesis of renewable polymers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 11-aminoundecanoate hydrochloride. This compound (CAS: 29833-32-7)[1] is a highly valuable intermediate used in the synthesis of renewable polymers, notably as a precursor for Polyamide-11 (Nylon-11)[2], and in the formulation of next-generation lipid nanoparticles.

Due to its amphiphilic structure—comprising a long hydrophobic 11-carbon chain coupled with highly polar amine hydrochloride and ester groups—researchers frequently encounter phase-separation issues ("oiling out") and hygroscopicity-driven degradation during purification. This guide provides a self-validating, causally-grounded approach to mastering its recrystallization.

Physicochemical Profiling

Understanding the physical properties of the target molecule is the first step in troubleshooting any crystallization workflow.

PropertyValueMechanistic Implication for Recrystallization
CAS Number 29833-32-7Unique identifier for sourcing and spectral matching.
Molecular Weight 251.79 g/mol Determines stoichiometric solvent ratios and supersaturation limits.
Melting Point 158–161 °CHigh MP indicates strong lattice energy; deviation indicates ester hydrolysis[3].
LogP (Estimated) ~2.5 - 3.0Amphiphilic nature drives surfactant-like micellization, risking coacervation (oiling out).
Solubility Profile High in MeOH/EtOH; Low in EtOAc/EtherNecessitates a binary solvent system (solvent/anti-solvent) to achieve optimal supersaturation.

The "Gold Standard" Recrystallization Workflow

To prevent coacervation and ester hydrolysis, we recommend a binary solvent system of Methanol (Solvent) and Ethyl Acetate (Anti-solvent) under strictly anhydrous conditions. Every step below includes a built-in validation checkpoint to ensure the system is behaving thermodynamically as expected.

Step-by-Step Methodology
  • Preparation & Inertion: Weigh the crude Methyl 11-aminoundecanoate HCl and place it in an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer. Purge the system with dry Nitrogen.

    • Causality: The hydrochloride salt is highly hygroscopic. Ambient moisture combined with heat will catalyze the hydrolysis of the methyl ester back to 11-aminoundecanoic acid.

  • Primary Solubilization: Add minimal anhydrous Methanol (approx. 3–5 mL per gram of crude). Heat gently to 60 °C in a water bath until complete dissolution is achieved.

    • Validation Checkpoint: The solution must be completely transparent. Any persistent cloudiness indicates the presence of insoluble polymeric impurities, which require immediate hot filtration.

  • Anti-Solvent Addition: Slowly add hot, anhydrous Ethyl Acetate dropwise to the stirring solution until the mixture becomes faintly turbid. Immediately add 1–2 drops of hot Methanol until the turbidity just clears.

    • Validation Checkpoint: The appearance and subsequent clearing of opalescence confirm the system is perfectly poised at the boundary of the metastable zone, primed for nucleation.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate of ~0.5 °C/min (ideally by leaving the flask inside the cooling water bath).

    • Causality: Rapid cooling spikes the supersaturation level, forcing the amphiphilic molecules to aggregate into liquid droplets (kinetic product) rather than organizing into a crystal lattice (thermodynamic product).

  • Maturation & Isolation: Once at room temperature, transfer the flask to a 4 °C refrigerator for 4 hours. Filter the resulting crystals via a Büchner funnel, wash with ice-cold Ethyl Acetate, and dry under high vacuum at 40 °C for 12 hours.

    • Validation Checkpoint: The final dried crystals should be free-flowing white needles. A sticky or waxy texture indicates residual solvent or incomplete crystallization.

Workflow & Troubleshooting Logic

Recrystallization Start Crude Methyl 11-aminoundecanoate HCl Dissolve Dissolve in minimal hot anhydrous MeOH Start->Dissolve AntiSolvent Add hot EtOAc (Anti-solvent) dropwise Dissolve->AntiSolvent Cooling Controlled cooling (0.5 °C/min) to RT AntiSolvent->Cooling Decision Phase Observation Cooling->Decision Oiling Oiling Out (Liquid-Liquid) Decision->Oiling Coacervation Crystals Nucleation & Crystallization Decision->Crystals Supersaturation FixOil Reheat to clarify, add MeOH, seed crystals Oiling->FixOil Isolate Filter, wash with cold EtOAc, dry in vacuo Crystals->Isolate FixOil->Cooling Recool slowly

Workflow and troubleshooting logic for Methyl 11-aminoundecanoate HCl recrystallization.

Troubleshooting Guide

Q1: My product is "oiling out" (forming a milky emulsion or a bottom liquid layer) instead of crystallizing. How do I fix this?

  • Causality: Oiling out (coacervation) occurs when the solute's solubility exceeds its melting point in the solvent mixture, or when the supersaturation level spikes too rapidly. Because Methyl 11-aminoundecanoate HCl is highly amphiphilic, it acts like a surfactant in rapidly cooling binary systems, lowering interfacial tension and forming liquid-liquid emulsions instead of solid nuclei.

  • Actionable Fix: Reheat the mixture until it clarifies back into a single phase. Add 5–10% more of the primary solvent (Methanol) to increase overall solubility and shift the cloud point. Reduce your cooling rate to <0.5 °C/min. Introducing a pure seed crystal at the cloud point will force the thermodynamic nucleation of the solid phase, bypassing the kinetic formation of oil droplets.

Q2: My recrystallized product melts at >180 °C instead of the expected 158–161 °C. What happened?

  • Causality: You have likely hydrolyzed the methyl ester. 11-aminoundecanoic acid (the free acid) has a significantly higher melting point of 186–187 °C[3]. Heating the hydrochloride salt in the presence of trace moisture creates an aggressive acid-catalyzed hydrolysis environment.

  • Actionable Fix: Ensure all solvents (Methanol and Ethyl Acetate) are strictly anhydrous. Minimize the time the compound spends at reflux (do not exceed 15 minutes of heating). Always use Schlenk line techniques or a dry nitrogen atmosphere during the dissolution phase.

Q3: The yield of my recrystallized product is extremely low (<40%). How can I improve recovery?

  • Causality: Low yield is almost always caused by over-solubilization. Methanol is an exceptionally strong hydrogen-bond disruptor and solvates this salt too efficiently if used in excess.

  • Actionable Fix: Evaporate the solvent mixture under reduced pressure to reduce the total volume by half, then repeat the cooling process. In future runs, strictly adhere to the minimal solvent rule: add hot Methanol dropwise only until the crude solid just dissolves.

Frequently Asked Questions (FAQs)

Q: Can I use a single-solvent system like Isopropanol (IPA) instead of a binary mixture? A: Yes, hot IPA can function as a single-solvent system because its temperature-dependent solubility gradient is steeper than Methanol. However, the amphiphilic nature of the compound often leads to gelation in IPA upon rapid cooling. The binary MeOH/EtOAc system offers finer thermodynamic control over the metastable zone.

Q: How should I store the purified Methyl 11-aminoundecanoate HCl? A: Store the dried crystals in a tightly sealed amber vial backfilled with Argon or Nitrogen, kept at -20 °C. Due to the hygroscopic nature of the amine hydrochloride salt, storage in a desiccator is mandatory to prevent long-term moisture absorption and subsequent ester hydrolysis.

Q: How do I verify purity post-recrystallization? A: Proton NMR (1H-NMR) in CDCl3 or DMSO-d6 is the gold standard. Look for the sharp singlet of the methyl ester protons at ~3.6 ppm. The disappearance of broad multiplet peaks in the aliphatic region (indicative of polymeric impurities) and a precise, sharp melting point of 158–161 °C[3] confirm high purity.

References

  • Title: Reaction of Amino Alcohols with Carbon Disulphide[3] Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

  • Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers[2] Source: MDPI Catalysts URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 11-Aminoundecanoate and its Precursors

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of impurities during the synthesis of Me...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of impurities during the synthesis of Methyl 11-aminoundecanoate. This document provides a series of frequently asked questions (FAQs) and detailed experimental protocols to address common challenges encountered in the purification of the final product and its key precursors.

Introduction: A Focus on Purity

Methyl 11-aminoundecanoate is a valuable monomer and building block in the synthesis of polymers and specialty chemicals. Its purity is paramount, as even trace amounts of impurities can significantly impact the properties of downstream products. This guide focuses on the common synthetic route originating from castor oil, a renewable feedstock, and addresses the purification challenges at each critical stage.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to provide direct answers to common issues encountered during the synthesis and purification of Methyl 11-aminoundecanoate and its precursors.

Precursor: 11-Aminoundecanoic Acid

Question 1: My 11-aminoundecanoic acid, synthesized from 11-bromoundecanoic acid, is showing poor purity. What are the likely impurities and how can I remove them?

The most common impurity from the amination of 11-bromoundecanoic acid is the secondary amine, N,N-bis(10-carboxydecyl)amine, also known as aminodiundecanoic acid.[1] This impurity arises from the reaction of the initially formed 11-aminoundecanoic acid with another molecule of 11-bromoundecanoic acid.

Troubleshooting & Optimization:

  • Excess Ammonia: To minimize the formation of the secondary amine, a large excess of aqueous ammonia should be used. This ensures that the concentration of the primary amine is kept low relative to ammonia, favoring the reaction of the bromo-acid with ammonia.[1]

  • Gradual Temperature Increase: Controlling the reaction temperature is crucial. A gradual increase in temperature, rather than a high isothermal condition, can improve the selectivity towards the formation of the primary amine.[1]

  • Purification by Recrystallization: 11-aminoundecanoic acid can be effectively purified by recrystallization.

    • From Water: The crude acid can be dissolved in hot water and allowed to cool slowly. The solubility of 11-aminoundecanoic acid in water is highly temperature-dependent, making this an effective method.

    • From Aqueous Acetic Acid: For more stubborn impurities, recrystallization from an aqueous solution of acetic acid (e.g., 10% wt/wt) can be highly effective. The product can be recovered with high purity (e.g., 99.6%) after washing with deionized water and drying.[2]

    • Acid Salt Formation: For very high purity, the crude amino acid can be dissolved in an aqueous solution of an inorganic acid like sulfuric acid to form the bisulfate salt. This salt can be recrystallized and then neutralized with a base like ammonium hydroxide to recover the purified free amino acid with purities often exceeding 99.7%.[2]

Question 2: I am observing a significant amount of the 10-bromo isomer in my 11-bromoundecanoic acid. How can I avoid this?

The formation of 10-bromoundecanoic acid is a result of Markovnikov addition of HBr to the double bond of 10-undecenoic acid. The desired 11-bromo isomer is formed via an anti-Markovnikov addition.

Troubleshooting & Optimization:

  • Radical Initiator: The anti-Markovnikov addition is a free-radical process. Therefore, the reaction must be carried out in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and in the absence of light and oxygen which can interfere with the radical chain reaction.[1]

  • Purity of Starting Material: Ensure that the 10-undecenoic acid is of high purity, as some impurities can inhibit radical reactions.[1]

  • Solvent Choice: The reaction is preferably carried out in non-polar or apolar solvents like toluene, as polar solvents can interfere with the free radicals.[3]

Final Product: Methyl 11-Aminoundecanoate

Question 3: What are the common impurities I might encounter after the esterification of 11-aminoundecanoic acid with methanol?

The Fischer esterification of amino acids can be challenging due to their zwitterionic nature and the presence of the nucleophilic amino group.[4][5]

Potential Impurities:

  • Unreacted 11-Aminoundecanoic Acid: Incomplete reaction is a common issue.

  • Dipeptide Formation: The amino group of one molecule can react with the activated carboxyl group of another, leading to the formation of a dipeptide.

  • N-methylation: While less common under standard Fischer esterification conditions, methylation of the amino group can occur, especially if more reactive methylating agents are present as impurities.

  • Byproducts from the Acid Catalyst: Depending on the acid catalyst used (e.g., H₂SO₄, HCl), side reactions with the solvent or starting material can occur.

Troubleshooting & Optimization:

  • Driving the Equilibrium: The Fischer esterification is an equilibrium reaction. To drive it towards the product, a large excess of methanol should be used, and the water formed during the reaction should be removed, for instance, by using a Dean-Stark apparatus or a drying agent.[6]

  • Acid Catalyst: Sulfuric acid is an effective catalyst for the esterification of amino acids.[4] The amino group is protonated under these conditions, preventing it from acting as a nucleophile and participating in side reactions.[7]

  • Reaction Conditions: The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate.

Question 4: What is the best way to purify crude Methyl 11-aminoundecanoate?

Since Methyl 11-aminoundecanoate is an oil at room temperature, purification is typically achieved by distillation or chromatography.

Purification Methods:

  • Vacuum Distillation: This is an effective method for separating the volatile methyl ester from non-volatile impurities like unreacted amino acid, dipeptides, and catalyst residues. The distillation should be performed under reduced pressure to avoid decomposition at high temperatures.

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective for eluting the desired ester.

Experimental Protocols

Protocol 1: Purification of 11-Aminoundecanoic Acid by Recrystallization from Aqueous Acetic Acid
  • Dissolution: In a suitable flask, suspend 40 g of crude 11-aminoundecanoic acid in 100 mL of a 10% (wt/wt) aqueous acetic acid solution.[2]

  • Heating: Heat the suspension to 90 °C with stirring until a cloudy solution is obtained.[2]

  • Decolorization (Optional): If the solution is colored, add 1 g of activated carbon and stir gently at 90 °C for 1 hour.[2]

  • Hot Filtration: Filter the hot solution through a pre-heated funnel with a layer of Celite to remove activated carbon and other insoluble impurities.[2]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to form a crystalline mass. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them three times with cold deionized water.

  • Drying: Dry the purified 11-aminoundecanoic acid in a vacuum oven. A purity of ≥99.6% can be expected.[2]

Protocol 2: Fischer Esterification of 11-Aminoundecanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 11-aminoundecanoic acid in a large excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Methyl 11-aminoundecanoate.

Protocol 3: Purification of Methyl 11-Aminoundecanoate by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Distillation: Place the crude Methyl 11-aminoundecanoate in the distillation flask. Heat the flask gently in an oil bath while applying a vacuum.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of Methyl 11-aminoundecanoate under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Data Summary

Precursor/ProductCommon ImpuritiesRecommended Purification MethodExpected Purity
Crude Castor Oil Free fatty acids, phospholipids, colorantsDegumming, Neutralization, Bleaching-
Methyl Ricinoleate Glycerol, unreacted triglyceridesWater washing, Distillation>98%
Methyl 10-undecenoate Heptanal, other pyrolysis byproductsFractional Distillation>95%
11-Bromoundecanoic Acid 10-Bromoundecanoic acidRecrystallization>97%
11-Aminoundecanoic Acid Aminodiundecanoic acidRecrystallization (aq. acetic acid)>99.5%[2]
Methyl 11-aminoundecanoate Unreacted amino acid, dipeptidesVacuum Distillation, Column Chromatography>98%

Visualizing the Workflow

Workflow for the Synthesis and Purification of 11-Aminoundecanoic Acid

cluster_0 Precursor Synthesis & Purification CastorOil Crude Castor Oil Refining Refining (Degumming, Neutralization) CastorOil->Refining MethylRicinoleate Methyl Ricinoleate Refining->MethylRicinoleate Transesterification Pyrolysis Pyrolysis MethylRicinoleate->Pyrolysis MethylUndecenoate Methyl 10-undecenoate Pyrolysis->MethylUndecenoate Hydrolysis Hydrolysis MethylUndecenoate->Hydrolysis UndecenoicAcid 10-Undecenoic Acid Hydrolysis->UndecenoicAcid Hydrobromination Hydrobromination UndecenoicAcid->Hydrobromination BromoAcid Crude 11-Bromoundecanoic Acid Hydrobromination->BromoAcid PurificationBromo Recrystallization BromoAcid->PurificationBromo PureBromoAcid Pure 11-Bromoundecanoic Acid PurificationBromo->PureBromoAcid Amination Amination PureBromoAcid->Amination CrudeAminoAcid Crude 11-Aminoundecanoic Acid Amination->CrudeAminoAcid PurificationAmino Recrystallization (aq. Acetic Acid) CrudeAminoAcid->PurificationAmino PureAminoAcid Pure 11-Aminoundecanoic Acid PurificationAmino->PureAminoAcid

Caption: Synthetic pathway from castor oil to pure 11-aminoundecanoic acid, highlighting key purification steps.

Workflow for the Esterification and Purification of Methyl 11-Aminoundecanoate

cluster_1 Final Product Synthesis & Purification PureAminoAcid Pure 11-Aminoundecanoic Acid Esterification Fischer Esterification (Methanol, H₂SO₄) PureAminoAcid->Esterification CrudeEster Crude Methyl 11-aminoundecanoate Esterification->CrudeEster PurificationEster Vacuum Distillation or Column Chromatography CrudeEster->PurificationEster PureEster Pure Methyl 11-aminoundecanoate PurificationEster->PureEster

Caption: Final esterification and purification workflow for obtaining pure methyl 11-aminoundecanoate.

References

  • Nguyen, H. T., et al. (2024). Synthesis of novel conjugates of madecassic acid and silybin. RSC Medicinal Chemistry. [Link]

  • Kim, et al. (2013). A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.
  • Barros, et al. (2019). Supplementary information. Royal Society of Chemistry. [Link]

  • Lin, et al. (2020). Process for purifying long chain amino acids.
  • Kim, et al. (2013). A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.
  • Pal, A. K., & Iyer, S. (2004). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Geffroy, et al. (2015). Hydrobromination method.
  • Gottimukkala, S. B., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters. [Link]

  • Petrovic, Z. S. (2008). Preparation of ω -aminoundecanoic acid from castor oil. ResearchGate. [Link]

  • Evans, T. S., & Evans, K. L. (2017). anti-Markovnikov Hydrobromination of Alkenes. ResearchGate. [Link]

  • Yoshida, S., et al. (2020). Isolation and genomic analysis of 11-aminoundecanoic acid-degrading bacterium Pseudomonas sp. JG-B from nylon 11 enrichment culture. Scientific Reports. [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). aminoguanidine bicarbonate. Organic Syntheses Procedure. [Link]

  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules. [Link]

  • Chad's Prep. (2018). 10.5 Hydrobromination of Alkenes with Peroxide. YouTube. [Link]

  • ChEBI. (2025). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • Ayyar, B. V., et al. (2024). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Advanced Pharmaceutical Bulletin. [Link]

  • Singleton, T. A., et al. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments. [Link]

  • Ciriminna, R., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]

  • Liu, Y., et al. (2024). Synthesis and Chemical Recovery of Castor Oil-Based Poly(ester amides) with PE-Like Performance. ACS Applied Materials & Interfaces. [Link]

  • Geffroy, et al. (2015). Hydrobromination method.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization. University of Toronto Scarborough. [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Tsay, F.-R., et al. (2019). Generic anion-exchange chromatography method for analytical and preparative separation of nucleotides in the development and manufacture of drug substances. Journal of Chromatography A. [Link]

  • Al-Sammarraie, M. A., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. [Link]

  • Akpan, U. G., et al. (2006). Extraction, Characterization and Modification of Castor Seed Oil. Leonardo Journal of Sciences. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Al-Shemary, H. A. (n.d.). Reactions of α-Amino Acids : Carboxylic Acid Esterification. University of Babylon. [Link]

  • Lobo, D. P., & Saraf, A. (2024). ANTIOXIDANT ACTIVITY STUDY AND GC-MS PROFILING OF LEAVES, STEM AND ROOT EXTRACTS OF Spermadictyon suaveolens Roxb. Journal of Drug Delivery and Therapeutics. [Link]

  • Bonvin, et al. (2015). Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization. University of Toronto Scarborough. [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Fulmer, G. R., et al. (2020). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl 11-aminoundecanoate

High-Resolution H NMR Analysis of Methyl 11-Aminoundecanoate: A Comparative Guide Methyl 11-aminoundecanoate is a highly versatile bifunctional building block, extensively utilized in the synthesis of Nylon-11 polymers,...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution H NMR Analysis of Methyl 11-Aminoundecanoate: A Comparative Guide

Methyl 11-aminoundecanoate is a highly versatile bifunctional building block, extensively utilized in the synthesis of Nylon-11 polymers, PROTAC linkers, and telomerized anionic surfactants[1]. Because it possesses both a terminal primary amine and a methyl ester separated by a flexible ten-carbon alkyl chain, verifying its structural integrity and purity is paramount before proceeding to downstream coupling reactions.

This guide provides an objective comparison between Methyl 11-aminoundecanoate and its synthetic precursor, 11-aminoundecanoic acid[2]. By analyzing the causality behind solvent selection, relaxation dynamics, and chemical shifts, this guide establishes a self-validating analytical framework for drug development professionals and synthetic chemists.

Comparative Analysis: Methyl Ester vs. Zwitterionic Precursor

The conversion of 11-aminoundecanoic acid to Methyl 11-aminoundecanoate via thionyl chloride and methanol[3] fundamentally alters the molecule's electronic and physical properties. The precursor exists as a zwitterion (


) in the solid state and in polar solutions, whereas the product is a neutral, organic-soluble ester. This physical transformation dictates the entire NMR analytical strategy.
Quantitative Data: H NMR Chemical Shift Comparison

The following table summarizes the key diagnostic protons used to differentiate the successfully esterified product from its unreacted precursor.

Proton AssignmentMethyl 11-Aminoundecanoate (in CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
11-Aminoundecanoic Acid (in DMSO-

)
Multiplicity & Integration
Methoxy (

)
3.66 ppmAbsentSinglet (s, 3H)

-CH

to Ester/Acid
2.30 ppm2.18 ppmTriplet (t, 2H)

-CH

to Amine
2.68 ppm2.75 ppmTriplet (t, 2H)

-CH

Groups
1.40 - 1.65 ppm1.45 - 1.55 ppmMultiplet (m, 4H)
Bulk Alkyl Chain 1.25 - 1.35 ppm1.20 - 1.35 ppmMultiplet (m, 12H)
Amine (

/

)
1.20 - 1.50 ppm (Broad, overlaps)~7.50 ppm (Broad, deshielded)Broad Singlet (br s, 2H/3H)

Solvent Selection: The Causality of Chemical Environment

The choice of deuterated solvent is not merely a matter of solubility; it actively dictates the visibility of the amine protons and the resolution of the aliphatic chain.

  • CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Deuterated Chloroform):  The gold standard for analyzing pure Methyl 11-aminoundecanoate. It provides sharp, distinct triplets for the 
    
    
    
    -methylene groups and a clear singlet for the methoxy group. Causality: The neutral ester is highly soluble in non-polar halogenated solvents, whereas the zwitterionic precursor is completely insoluble. This macroscopic solubility difference acts as the first physical indicator of a successful reaction.
  • DMSO-

    
     (Deuterated Dimethyl Sulfoxide):  Required if analyzing a crude mixture containing the unreacted 11-aminoundecanoic acid precursor. In dry DMSO-
    
    
    
    , the protonated amine (
    
    
    ) of the unreacted acid appears as a distinct, broad peak far downfield (~7.50 ppm), allowing for trace impurity detection. However, the higher viscosity of DMSO broadens the aliphatic multiplets, reducing the overall resolution of the carbon chain.
  • CD

    
    OD (Deuterated Methanol):  Useful for mixed-solubility samples, but the labile amine protons will rapidly exchange with deuterium (
    
    
    
    ), rendering them invisible in the
    
    
    H NMR spectrum.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your analytical data, the following protocol builds validation checks directly into the sample preparation and acquisition phases.

Step 1: Sample Preparation & Solubility Check
  • Weigh 15–20 mg of the synthesized Methyl 11-aminoundecanoate.

  • Attempt to dissolve the sample in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Self-Validation Check: If the sample does not dissolve completely and leaves a cloudy suspension, it strongly indicates the presence of unreacted zwitterionic 11-aminoundecanoic acid[2]. Do not filter the sample and run the NMR, as this will artificially enrich the ester in the spectrum and hide the impurity. Instead, switch to a 1:1 mixture of CDCl

    
    :CD
    
    
    
    OD to capture both species for accurate quantitation.
Step 2: NMR Acquisition Parameters (The Relaxation Delay)
  • Insert the NMR tube into a 400 MHz (or higher) NMR spectrometer.

  • Set the pulse angle to 30° (zg30 pulse program).

  • Critical Parameter: Set the relaxation delay (

    
    ) to 5.0 seconds .
    
    • Causality: The terminal methoxy protons (

      
      ) have a significantly longer spin-lattice relaxation time (
      
      
      
      ) compared to the rigid internal methylene backbone. A standard
      
      
      of 1 second will result in incomplete relaxation of the methoxy protons between pulses. This leads to an artificially low integration value (e.g., a 2.5:2 ratio instead of 3:2), falsely suggesting incomplete esterification.
Step 3: Spectral Processing & Integration Validation
  • Acquire 16 to 32 scans. Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation (FT) to enhance the signal-to-noise ratio without sacrificing the resolution of the

    
    -methylene triplets.
    
  • Calibrate the TMS peak to 0.00 ppm.

  • Integrate the triplet at 2.30 ppm (

    
    ) and set its value to exactly 2.00 .
    
  • Integrate the singlet at 3.66 ppm. A value of 2.95–3.05 confirms >98% esterification.

Analytical Workflow Visualization

NMR_Workflow Start 11-Aminoundecanoic Acid (Zwitterionic Precursor) Reaction Esterification (MeOH, SOCl2) Start->Reaction Product Methyl 11-Aminoundecanoate (Organic Soluble) Reaction->Product SamplePrep NMR Sample Prep (15 mg in 0.6 mL CDCl3 + TMS) Product->SamplePrep Acquisition 1H NMR Acquisition (400 MHz, D1=5s, 16 Scans) SamplePrep->Acquisition Analysis Spectral Integration (Methoxy vs. α-Methylene) Acquisition->Analysis Decision Is Integration Ratio (3.66 ppm : 2.30 ppm) exactly 3:2? Analysis->Decision Pure Validated Pure Ester (Proceed to Synthesis) Decision->Pure Yes Impure Incomplete Conversion (Repurify or Re-react) Decision->Impure No

Workflow for the synthesis, NMR acquisition, and spectral validation of Methyl 11-Aminoundecanoate.

References

Sources

Comparative

Publish Comparison Guide: Thermal Properties &amp; DSC Analysis of Methyl 11-Aminoundecanoate

The following guide is designed for researchers and formulation scientists involved in polymer synthesis and drug delivery systems. It provides a technical, comparative analysis of the thermal properties of Methyl 11-ami...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and formulation scientists involved in polymer synthesis and drug delivery systems. It provides a technical, comparative analysis of the thermal properties of Methyl 11-aminoundecanoate versus its parent acid and resulting polymer, supported by experimental protocols and mechanistic insights.

Executive Summary

Methyl 11-aminoundecanoate (M11AU) serves as a critical alternative monomer to 11-aminoundecanoic acid (11-AA) for the synthesis of Polyamide 11 (Nylon 11). While the parent acid is a high-melting zwitterionic solid, the methyl ester derivative exhibits a drastically lower melting profile, altering handling requirements and polymerization kinetics.

This guide objectively compares the thermal performance of M11AU against 11-AA and the final PA11 polymer using Differential Scanning Calorimetry (DSC). The data highlights the ester’s utility in low-temperature solution polymerization and its distinct phase transition behavior essential for process optimization.

Comparative Thermal Profile

The following data consolidates the thermal transitions of the methyl ester monomer, the acid precursor, and the resulting polymer.

Table 1: Thermal Property Comparison

PropertyMethyl 11-aminoundecanoate (M11AU) 11-Aminoundecanoic Acid (11-AA) Polyamide 11 (PA11)
CAS Number 5344-34-3 (Free Base) / 29833-32-7 (HCl)2432-99-725035-04-5
Physical State (25°C) Low-Melting Solid / Semi-solidCrystalline PowderSemi-crystalline Solid
Melting Point (

)
32 – 38 °C (Free Base)*188 – 191 °C 180 – 190 °C
Molecular Weight 215.33 g/mol 201.31 g/mol ~15,000+ g/mol
Solubility Soluble in organic solvents (THF, DCM)Insoluble in most organics; Soluble in strong acidsInsoluble (except in m-cresol/HFIP)
Thermal Behavior Sharp melt < 40°C; prone to volatilizationSharp melt ~190°C; immediate polycondensationBroad melt; Glass Transition (

) ~45°C

*Note: The HCl salt of the ester melts significantly higher (approx. 140-150°C) due to ionic lattice energy. The free base ester is the focus for solution polymerization and lipophilic drug conjugation.

Mechanistic Insight: The "Zwitterion Effect"

The massive disparity in melting points (


) between the acid and the ester is driven by intermolecular forces:
  • 11-AA (Acid): Exists as a zwitterion (

    
    ) in the solid state. The strong electrostatic attraction between the ammonium and carboxylate groups creates a rigid crystal lattice requiring high energy to break.
    
  • M11AU (Ester): Methylation caps the carboxyl group, preventing zwitterion formation. The lattice is held together only by weaker hydrogen bonds (amine-carbonyl) and van der Waals forces, resulting in a solid that melts near human body temperature.

Experimental Protocol: DSC Analysis

To accurately characterize M11AU without thermal degradation or evaporation, a modified DSC protocol is required compared to the standard high-temperature method used for 11-AA.

A. Protocol for Methyl 11-aminoundecanoate (Low-Temp Method)

Objective: Determine purity and


 of the free base ester.
  • Sample Prep: Weigh 3–5 mg of M11AU into a hermetically sealed aluminum pan (Tzero or equivalent). Crucial: Hermetic sealing prevents volatilization of the ester or loss of the methyl group during heating.

  • Equilibration: Equilibrate at -20 °C to ensure the sample is fully solid.

  • Ramp 1 (Heating): Heat from -20 °C to 80 °C at 5 °C/min.

    • Observation: Look for a sharp endotherm at 32–38 °C.

  • Cooling: Cool to -20 °C at 10 °C/min to observe crystallization (

    
    ).
    
  • Ramp 2 (Re-heating): Heat to 80 °C at 5 °C/min to confirm the melting peak is reversible and not a solvent artifact.

B. Protocol for 11-Aminoundecanoic Acid & PA11 (High-Temp Method)

Objective: Monitor monomer melting and polymerization onset.

  • Sample Prep: Weigh 3–5 mg into a standard aluminum pan with a pinhole lid (allows water vapor escape during polycondensation).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp: Heat from 40 °C to 220 °C at 10 °C/min.

    • Observation (Monomer): Sharp endotherm at ~190 °C.

    • Observation (Polymer): Broad endotherm at ~189 °C; Glass transition step (

      
      ) visible around 45 °C if quenched previously.
      

Visualizing the Thermal Pathway

The following diagram illustrates the logical flow of DSC analysis and the chemical transformation monitored during the process.

ThermalAnalysis Start Sample Selection Ester Methyl 11-aminoundecanoate (Free Base) Start->Ester Acid 11-Aminoundecanoic Acid (Zwitterion) Start->Acid Seal Hermetic Seal (Prevent Volatilization) Ester->Seal LowTemp DSC Ramp: -20°C to 80°C Seal->LowTemp ResultEster Endotherm: ~35°C (Melting) LowTemp->ResultEster Polymer Nylon 11 (PA11) ResultEster->Polymer Transesterification (-MeOH) PinHole Pinhole Lid (Allow Polycondensation) Acid->PinHole HighTemp DSC Ramp: 40°C to 220°C PinHole->HighTemp ResultAcid Endotherm: ~190°C (Melting/Reaction) HighTemp->ResultAcid ResultAcid->Polymer Polymerization (-H2O) ResultPoly Tg: ~45°C Tm: ~189°C Polymer->ResultPoly

Caption: Workflow for differential scanning calorimetry of C11 amino-derivatives, highlighting the distinct handling requirements for the volatile ester versus the reactive acid.

Scientific Interpretation & Application

Why Choose the Ester?

Despite the extra synthesis step, M11AU is preferred in specific R&D applications:

  • Solution Polymerization: The ester is soluble in common organic solvents (e.g., chloroform, THF), allowing for controlled polymerization or surface modification reactions at moderate temperatures (

    
    ), whereas the acid requires bulk melt conditions (
    
    
    
    ).
  • Drug Delivery Carriers: The low melting point and solubility make M11AU an ideal linker for conjugating thermolabile drugs to lipid tails or polymer backbones without thermal degradation.

Diagnostic DSC Signals
  • Purity Check: A broadening of the M11AU melting peak (onset < 30 °C) indicates hydrolysis back to the acid or the presence of solvent impurities.

  • Polymerization Progress: When heating M11AU, the disappearance of the 35 °C peak and the emergence of a high-temperature peak (>180 °C) confirms the formation of the polyamide backbone via transesterification.

References

  • Arkema. (2024). Rilsan® Polyamide 11: Technical Data Sheet. Arkema Group.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17083, 11-Aminoundecanoic acid. PubChem.[2] Link

  • Sigma-Aldrich. (2024). Methyl 11-aminoundecanoate hydrochloride Product Specification. Merck KGaA. Link

  • Zhang, Q., et al. (2016). Biobased Amines: From Synthesis to Polymers. Chemical Reviews, 116(22). Link

  • ChemicalBook. (2025).[3] 11-Aminoundecanoic acid Properties and Melting Point Data. Link

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Proper Disposal of Methyl 11-aminoundecanoate

For researchers and drug development professionals, the integrity of our work extends beyond the bench to include the safe and responsible management of all chemical reagents. This guide provides a comprehensive, step-by...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench to include the safe and responsible management of all chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 11-aminoundecanoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety data for structurally similar compounds and universal best practices for chemical waste management.

Hazard Assessment and Essential Safety Data

Methyl 11-aminoundecanoate is a derivative of 11-aminoundecanoic acid. While specific hazard data for the methyl ester is not extensively documented, a conservative approach based on the parent acid and other derivatives is necessary. The primary risks involve irritation and the potential for dust combustion. It is incompatible with strong oxidizing agents, strong acids, and strong bases[1].

Hazard ProfileDescriptionRationale & Source
Physical State White crystalline solid / powder at 20°C and 1013 hPa.Based on the parent compound, 11-aminoundecanoic acid[1][2].
Primary Hazards May cause skin irritation, serious eye irritation, and respiratory irritation[3][4][5].Inferred from safety data sheets (SDS) of closely related N-protected derivatives and homopolymers which consistently list H315, H319, and H335 hazard statements[3][4][5].
Combustibility As a fine powder, may form combustible dust concentrations in air[1].This is a common hazard for many organic solids and is explicitly mentioned for the parent acid[1].
Environmental The parent acid is readily biodegradable but is considered harmful to algae[2]. Therefore, release into the environment and drains must be avoided[2][6].Prudent practice dictates treating chemical waste as environmentally detrimental unless proven otherwise. Direct disposal into sewer systems is prohibited[7][8].

Personal Protective Equipment (PPE) and Safe Handling

To mitigate exposure risks, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with the appropriate PPE.

  • Eye Protection : Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[9].

  • Hand Protection : Use chemical-impermeable gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices[4][5].

  • Protective Clothing : A standard laboratory coat is required to prevent skin contact[3][10].

  • Respiratory Protection : In cases of insufficient ventilation or when generating dust, use a NIOSH-approved respirator or dust mask[2][10].

Step-by-Step Disposal Protocol

The disposal of methyl 11-aminoundecanoate must be managed through your institution's chemical waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste stream[6][7][8].

Experimental Protocol: Chemical Waste Segregation and Collection

Objective: To safely collect and store waste methyl 11-aminoundecanoate for professional disposal.

Methodology:

  • Waste Identification : Classify all methyl 11-aminoundecanoate residue and contaminated materials as chemical waste. While not listed as an acutely hazardous waste by the EPA, it must be managed through a regulated disposal stream[11][12].

  • Containerization :

    • Collect all solid waste methyl 11-aminoundecanoate in a designated, leak-proof container with a secure lid. Plastic containers are often preferred[13].

    • Ensure the container is chemically compatible with the waste.

    • Do not overfill the container. For liquids, a 10-25% headspace ("ullage") is recommended to allow for vapor expansion. For solids, fill to no more than 75-80% capacity to prevent spillage during handling[8][14].

  • Labeling :

    • Attach a completed hazardous waste label to the container as soon as the first particle of waste is added.

    • The label must clearly state the full chemical name, "Waste Methyl 11-aminoundecanoate," and list all components and their approximate concentrations.

    • Include any relevant hazard warnings (e.g., "Irritant").

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[8][13].

    • The storage area should be secure, well-ventilated, and away from heat or ignition sources.

  • Arrange for Disposal :

    • Once the container is full or has been in storage for the maximum time allowed by your institution (typically 60-150 days), contact your Environmental Health and Safety (EHS) office to schedule a pickup[8][10].

Management of Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

  • Contaminated Labware : Disposable items such as gloves, weighing papers, and pipette tips contaminated with methyl 11-aminoundecanoate must be placed in the designated solid chemical waste container[10].

  • Empty Containers : Original containers of methyl 11-aminoundecanoate are not considered "empty" until they have been properly decontaminated.

    • An empty container that held a non-acute hazardous waste can be disposed of as regular trash only after all contents have been removed, leaving as little residue as possible[7].

    • For best practice, triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).

    • Crucially, the rinsate from each rinse must be collected and disposed of as chemical waste [7].

    • After triple-rinsing, deface or remove the original label, and dispose of the container according to institutional recycling or solid waste guidelines[7].

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.

  • Ensure Safety : Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, and eliminate any nearby ignition sources[3].

  • Don PPE : Wear the full personal protective equipment as detailed in Section 2.

  • Containment : Prevent the spill from spreading or entering any drains[3].

  • Cleanup :

    • Gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite to avoid generating dust. The NOAA recommends dampening similar solid spills with 5% acetic acid to minimize airborne particles[15].

    • Carefully sweep or scoop the absorbed material into your designated chemical waste container[1][4].

  • Decontamination : Wash the spill site thoroughly with soap and water. Collect all cleaning materials (wipes, paper towels) and the decontamination solution for disposal as chemical waste[15].

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper management and disposal of methyl 11-aminoundecanoate waste.

G cluster_0 start Waste Generated (Methyl 11-aminoundecanoate) is_spill Is it a spill? start->is_spill follow_spill Follow Spill Protocol (Section 5) is_spill->follow_spill Yes waste_type Waste Type? is_spill->waste_type No collect_solid Collect in a Labeled, Sealed Chemical Waste Container follow_spill->collect_solid solid_waste Solid Residue or Contaminated Labware waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Container solid_waste->collect_solid triple_rinse Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Rinsed Container via Regular Trash/Recycling triple_rinse->dispose_container collect_rinsate->collect_solid ehs_pickup Contact EHS for Waste Pickup store_waste->ehs_pickup

Caption: Logical workflow for the safe disposal of methyl 11-aminoundecanoate.

References

  • Arkema. (2013, February 10). GPS Safety Summary - Substance Name: 11-aminoundecanoic acid. Source: Arkema, URL: https://www.arkema.com/global/en/products/product-finder/product-viewer/11-Aminoundecanoic-acid/
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - FMOC-11-AMINOUNDECANOIC ACID. Source: ChemicalBook, URL: https://www.chemicalbook.com/ProductMSDSDetailCB4405074_EN.htm
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 11-Aminoundecanoic acid. Source: Fisher Scientific, URL: https://www.fishersci.com/sdsitems.action?partNumber=AC104710050&productDescription=11-AMINOUNDECANOIC+ACID+97%25+5GR&vendorId=VN000321&countryCode=US&language=en
  • Iris Biotech GmbH. (2025, May 20). Safety Data Sheet - Boc-11-Aun-OH. Source: Iris Biotech GmbH, URL: https://www.iris-biotech.de/downloads/sds/BAA1322_sds.pdf
  • Angene Chemical. (2024, July 31). Safety Data Sheet - 11-Aminoundecanoic acid homopolymer. Source: Angene Chemical, URL: https://www.angenechemical.com/msds/25587-80-8.pdf
  • NOAA. 11-AMINOUNDECANOIC ACID - CAMEO Chemicals. Source: NOAA Office of Response and Restoration, URL: https://cameochemicals.noaa.gov/chemical/21435
  • ECHEMI. BOC-11-AMINOUNDECANOIC ACID SDS, 10436-25-6 Safety Data Sheets. Source: ECHEMI, URL: https://www.echemi.com/msds/10436-25-6.html
  • U.S. Environmental Protection Agency (EPA). (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Source: EPA, URL: https://www.epa.gov/rcra
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Source: VUMC, URL: https://www.vumc.org/safety/sites/default/files/public_files/forms/Lab%20Guide%20for%20Managing%20Chemical%20Waste.pdf
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Academies Press, URL: https://www.nap.edu/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical-hazards
  • U.S. Environmental Protection Agency (EPA). (2025, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Source: EPA, URL: https://www.epa.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Source: UPenn EHRS, URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-waste/laboratory-chemical-waste-management-guidelines
  • Fisher Scientific. SAFETY DATA SHEET (Canada WHMIS 2015). Source: Fisher Scientific, URL: https://www.fishersci.ca/viewmsds.do?
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Source: Northwestern University, URL: https://www.safety.northwestern.edu/documents/hazardous-waste-disposal-guide.pdf
  • VLS Environmental Services. Hazardous vs. Non-Hazardous Waste. Source: VLS Environmental Services, URL: https://www.vlses.com/hazardous-vs-non-hazardous-waste/
  • BenchChem. (2025). Navigating the Safe Disposal of 11-Dodecenoic Acid: A Procedural Guide. Source: BenchChem, URL: https://www.benchchem.com/blog/navigating-the-safe-disposal-of-11-dodecenoic-acid-a-procedural-guide/
  • MCF Environmental Services. (2023, March 14). Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply. Source: MCF Environmental Services, URL: https://www.mcfenvironmental.com/hazardous-and-non-hazardous-waste-disposal-why-businesses-must-comply/
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Source: PTB, URL: https://www.ptb.de/cms/fileadmin/internet/fachabteilungen/abteilung_q/q.3/q.
  • BenchChem. (2025). Navigating the Disposal of Phenylalanylphenylalanine Methyl Ester: A Guide to Safe and Compliant Practices. Source: BenchChem, URL: https://www.benchchem.com/blog/navigating-the-disposal-of-phenylalanylphenylalanine-methyl-ester-a-guide-to-safe-and-compliant-practices/
  • University of St Andrews. Disposal of Chemical Waste. Source: University of St Andrews Safety Office, URL: https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/ehss-documents/guidance/chemical-safety/Disposal-of-Chemical-Waste.pdf

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